1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Beschreibung
Eigenschaften
IUPAC Name |
1-benzhydryl-3-(4-pyrazol-1-ylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c28-23(25-20-12-14-21(15-13-20)27-17-7-16-24-27)26-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,16-17,20-22H,12-15H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFQGJXRLHOZGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of action of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
This guide provides a detailed exploration of the hypothesized in vitro mechanism of action of the novel compound, 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea. Drawing upon established principles of medicinal chemistry and pharmacology, we will delve into its likely molecular target and the experimental methodologies required for its validation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology and enzymology.
Introduction: The Significance of Structure
The chemical structure of a compound is paramount in determining its biological activity. The molecule 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea possesses several key pharmacophoric features that suggest a specific mode of action. Notably, the 1,3-disubstituted urea moiety is a well-established pharmacophore in a class of potent enzyme inhibitors.[1][2][3] The presence of a bulky, hydrophobic diphenylmethyl group and a cyclohexyl linker further refines the potential target profile of this compound.[1][4]
Based on extensive research into structurally analogous compounds, it is hypothesized that 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea acts as an inhibitor of soluble epoxide hydrolase (sEH).
The Molecular Target: Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous signaling lipids.[5][6] Specifically, sEH converts epoxyeicosatrienoic acids (EETs), which are products of cytochrome P450 epoxygenase activity on arachidonic acid, into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[2][5][6]
EETs are known to possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties.[2][6] By inhibiting sEH, the metabolic degradation of EETs is prevented, leading to an increase in their endogenous levels and a subsequent enhancement of their protective effects.[6][7] Consequently, the development of potent and selective sEH inhibitors has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[1][7][8]
The sEH Inhibitory Pathway
The proposed mechanism of action for 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is centered on its ability to bind to the active site of sEH, thereby preventing the hydrolysis of EETs.
Figure 1: Proposed signaling pathway of sEH inhibition.
In Vitro Validation: A Step-by-Step Guide
To rigorously test the hypothesis that 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is an sEH inhibitor, a series of in vitro experiments are necessary.
Workflow for In Vitro Characterization
The following workflow outlines the key experimental stages for characterizing the compound's activity.
Figure 2: Experimental workflow for in vitro characterization.
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified recombinant human sEH.
Materials:
-
Recombinant human soluble epoxide hydrolase (sEH)
-
Test compound: 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
-
Substrate: e.g., (±)-trans-1,3-diphenylpropene oxide (t-DPPO) or a fluorescent substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader (fluorescence or absorbance, depending on substrate)
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant sEH enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and compound mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the product formation using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Procedure:
-
Perform the sEH inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.
-
Generate Lineweaver-Burk or Michaelis-Menten plots of the data.
-
Analyze the changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition. For competitive inhibitors, an increase in Km with no change in Vmax is expected.
Objective: To assess the ability of the compound to inhibit sEH activity in a more physiologically relevant system and measure the impact on the EET to DHET ratio.
Materials:
-
Human whole blood or a suitable cell line (e.g., HEK293 cells overexpressing sEH)
-
Test compound
-
14,15-EET (or another EET regioisomer)
-
Internal standards (e.g., deuterated EETs and DHETs)
-
LC-MS/MS system
Procedure:
-
Treat aliquots of human whole blood or cell lysates with various concentrations of the test compound or vehicle control.
-
Incubate for a specified time.
-
Add a known amount of 14,15-EET to initiate the conversion to 14,15-DHET.
-
Incubate for a defined period.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile) and the internal standards.
-
Extract the lipids from the samples.
-
Analyze the levels of 14,15-EET and 14,15-DHET using a validated LC-MS/MS method.
-
Calculate the ratio of 14,15-EET to 14,15-DHET for each concentration of the test compound.
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized for clear comparison and interpretation.
Table 1: In Vitro Activity Profile of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
| Assay | Parameter | Result |
| Recombinant Human sEH Inhibition | IC50 (nM) | [Insert experimental value] |
| Enzyme Kinetics | Mode of Inhibition | [e.g., Competitive] |
| Human Whole Blood Assay | EC50 (nM) for EET/DHET ratio increase | [Insert experimental value] |
A low nanomolar IC50 value against recombinant sEH, a competitive mode of inhibition, and a corresponding increase in the EET/DHET ratio in a cell-based assay would provide strong evidence for the proposed mechanism of action.
Conclusion
The structural features of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea strongly suggest its role as a potent inhibitor of soluble epoxide hydrolase. The in vitro experimental workflow detailed in this guide provides a robust framework for confirming this hypothesis. By systematically determining the compound's IC50, mode of inhibition, and its functional effect on EET metabolism in a cellular context, researchers can definitively elucidate its core mechanism of action. This foundational understanding is a critical step in the pre-clinical development of this compound as a potential therapeutic agent for a range of inflammatory and cardiovascular diseases.
References
- In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. (2025, August 9). Vertex AI Search.
-
Kim, J., Ha, J., & Lee, K. (2021). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. PMC. [Link]
-
Nneji, G., et al. (2013). In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. PubMed. [Link]
-
Kim, J., Ha, J., & Lee, K. (2021). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. PubMed. [Link]
-
Conte, E., et al. (2023). Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Kim, I.-H., et al. (2012). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. PMC. [Link]
-
Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. PMC. [Link]
-
Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. UC Davis. [Link]
-
Evolution of sEH inhibitors. Over the past decade, sEH inhibitors have.... (n.d.). ResearchGate. [Link]
Sources
- 1. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Framework for the Preliminary Toxicological and Safety Assessment of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Executive Summary: This guide presents a structured, multi-tiered methodological framework for conducting the preliminary toxicity and safety assessment of the novel chemical entity (NCE) 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea. As direct toxicological data for this specific NCE is not publicly available, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the logical progression of non-clinical safety testing. It outlines a series of internationally recognized in vitro and in vivo assays designed to identify potential hazards, establish a preliminary safety profile, and inform future development decisions. The protocols and strategies herein are grounded in regulatory guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), ensuring scientific integrity and a self-validating approach to preclinical safety assessment.
Part 1: Introduction to the NCE and the Imperative for Preclinical Safety
Chemical Identity and Rationale
The compound 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a complex molecule featuring several key functional groups: a urea linker, a diphenylmethyl (benzhydryl) group, a cyclohexyl ring, and a pyrazole moiety. The urea functionality is a common scaffold in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets.[1][2] Pyrazole and its derivatives are also prevalent in drug discovery, exhibiting a wide range of biological activities.[3] The combination of these structures suggests the NCE may have been designed to modulate a specific biological pathway, making a thorough safety evaluation paramount before any clinical investigation.
The Phased Approach to Toxicological Assessment
The preclinical safety evaluation of a new pharmaceutical is a stepwise process designed to characterize potential risks before human exposure.[4][5] This process begins with a battery of in vitro tests to screen for specific hazards like genetic damage and off-target pharmacological effects. Positive findings or the absence of data are then typically followed by focused in vivo studies. This guide details the standard preliminary phase, including genotoxicity, safety pharmacology, and acute systemic toxicity assessments.
Part 2: In Vitro Genotoxicity Assessment
Causality Behind Experimental Choices: The primary goal of genotoxicity testing is to determine if a compound can damage genetic material, a key initiating event in carcinogenesis and heritable diseases. Regulatory guidelines, such as ICH S2(R1), mandate a standard battery of tests to assess this risk.[6][7] The initial phase consists of two in vitro tests: a bacterial reverse mutation assay to detect gene mutations and a mammalian cell assay to detect chromosomal damage.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used initial screen for mutagenic potential.[8][9] It uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine, making them reliant on an external source to survive.[9][10] The assay assesses the ability of the test compound to cause a reverse mutation, allowing the bacteria to regain their ability to produce histidine and form colonies on a histidine-deficient medium.[9]
Step-by-Step Methodology:
-
Strain Selection: Utilize a standard panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and potentially an E. coli strain (e.g., WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).[10]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction). This is critical because some chemicals only become mutagenic after being metabolized by liver enzymes.[10][11]
-
Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, identifying the highest non-toxic concentration.
-
Assay Procedure (Plate Incorporation Method):
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is typically considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test
This assay detects chromosomal damage.[13][14][15] Micronuclei are small, secondary nuclei that form in a cell's cytoplasm after cell division when a chromosome fragment or a whole chromosome fails to be incorporated into the daughter nuclei.[13] An increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity. The test is performed according to OECD Test Guideline 487.[16]
Step-by-Step Methodology:
-
Cell Line Selection: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells.[16][17]
-
Metabolic Activation: As with the Ames test, conduct experiments with and without S9 metabolic activation.[17]
-
Exposure and Treatment:
-
Culture the cells and expose them to several concentrations of the NCE.
-
A short treatment (e.g., 3-4 hours) is performed with and without S9, followed by a recovery period.[17]
-
A long treatment (e.g., 24 hours) is performed without S9.[17]
-
Add Cytochalasin B, a cytokinesis inhibitor, to accumulate cells that have completed one nuclear division, resulting in binucleated cells which are scored for micronuclei.[14][15]
-
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[17]
-
Scoring and Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[14][15] A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Mandatory Visualization: Genotoxicity Testing Workflow
Caption: Standard workflow for in vitro genotoxicity assessment.
Part 3: In Vitro Safety Pharmacology
Causality Behind Experimental Choices: Safety pharmacology studies are designed to investigate potential undesirable effects on vital physiological functions.[4] The ICH S7A and S7B guidelines recommend a core battery of tests focusing on the cardiovascular, central nervous, and respiratory systems before first-in-human studies.[4] A critical component of the cardiovascular assessment is the hERG assay, which evaluates the risk of a compound causing QT interval prolongation, a potentially fatal cardiac arrhythmia.[18][19]
Experimental Protocol: hERG Patch Clamp Assay
The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel can delay repolarization, leading to QT prolongation. The manual patch-clamp technique is the "gold standard" for assessing a compound's effect on hERG channels.[20]
Step-by-Step Methodology:
-
Cell System: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.[21]
-
Electrophysiology:
-
Individual cells are "patched" with a microelectrode to measure the flow of ions (current) through the hERG channels.
-
A specific voltage protocol is applied to the cell to elicit the hERG current.[21]
-
-
Compound Application:
-
After establishing a stable baseline current, the NCE is applied at multiple concentrations.[21]
-
The effect of each concentration on the hERG current is measured.
-
-
Controls: A vehicle control (e.g., DMSO) and a known hERG inhibitor (e.g., E-4031) are used as negative and positive controls, respectively.[21]
-
Data Analysis: The percentage of hERG channel inhibition is calculated for each concentration. This data is used to generate a concentration-response curve and determine the IC50 value (the concentration at which the compound inhibits 50% of the hERG current).
Data Presentation: Hypothetical hERG Inhibition Data
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 2.5 ± 1.1 |
| 0.1 | 8.9 ± 2.4 |
| 1 | 25.6 ± 4.5 |
| 10 | 52.1 ± 6.3 |
| 100 | 88.4 ± 3.9 |
| IC50 (µM) | ~9.5 |
Note: Data are for illustrative purposes only.
Part 4: Acute In Vivo Toxicity Assessment
Causality Behind Experimental Choices: An acute systemic toxicity study provides information on the health hazards likely to arise from a single, short-term exposure to a substance by a particular route.[22][23] The data are used to classify the substance for hazard and to provide an initial estimate of its intrinsic toxicity. Modern methods, such as the Acute Toxic Class (ATC) method (OECD 423), are designed to estimate the acute toxicity with the use of fewer animals compared to the traditional LD50 test.[22][24]
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure using a small number of animals per step.[24] The outcome of each step (mortality or survival) determines the dose for the next step. The goal is to identify a dose range that causes mortality, allowing for classification into a GHS category.[22]
Step-by-Step Methodology:
-
Species and Animal Care: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent laboratory strain (e.g., Sprague-Dawley rats). Animals are fasted prior to dosing.[23]
-
Dose Administration: Administer the NCE via oral gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg) based on any available information.
-
Stepwise Procedure:
-
Step 1: Dose 3 animals at the starting dose.
-
Outcome A: If 2 or 3 animals die, the test is stopped, and the substance is classified.
-
Outcome B: If 0 or 1 animal dies, proceed to the next step, dosing 3 more animals at a higher or lower dose depending on the specific outcome, following the OECD 423 flowchart.
-
-
Observations:
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any treatment-related abnormalities.[23]
Mandatory Visualization: Acute Toxicity Testing Decision Flow
Caption: Simplified decision logic for the OECD 423 protocol.
Data Presentation: Hypothetical Acute Oral Toxicity Summary
| Study Parameter | Observation |
| Test Guideline | OECD 423 |
| Species/Strain | Rat / Sprague-Dawley (Female) |
| Dose Levels Tested | 300 mg/kg, 2000 mg/kg |
| Mortality | No deaths occurred at either dose level. |
| Clinical Signs | Transient lethargy and piloerection observed within 4 hours at 2000 mg/kg; resolved by 24 hours. No signs at 300 mg/kg. |
| Body Weight | No significant effect on body weight gain compared to controls. |
| Gross Necropsy | No treatment-related findings. |
| Estimated Classification | GHS Category 5 or Unclassified (LD50 > 2000 mg/kg) |
Note: Data are for illustrative purposes only.
Part 5: Synthesis and Future Directions
The culmination of these preliminary studies provides the first integrated safety profile of the NCE. The genotoxicity battery assesses the potential for irreversible genetic damage. The hERG assay provides a critical, early warning for proarrhythmic risk. The acute toxicity study establishes the upper limit of tolerance to a single dose and informs dose selection for subsequent, longer-term studies.
Based on the hypothetical data presented, 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea would be considered non-mutagenic, possess a moderate hERG inhibition potential that requires careful consideration against its expected therapeutic concentration, and have low acute oral toxicity. The next logical steps in the non-clinical safety program would be dose-range finding studies followed by repeated-dose toxicity studies (e.g., 28-day studies) in two species (one rodent, one non-rodent) to characterize potential target organ toxicities after prolonged exposure.
References
-
OECD (2001), Test No. 423: Acute Oral toxicity – Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
-
Devi, P. S., & Suneetha, Y. (2018). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. URL: [Link]
-
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. URL: [Link]
-
OECD (1987), Test No. 401: Acute Oral Toxicity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
-
Cyprotex - Evotec. In Vitro Micronucleus Test (MNT; HCS CHO-K1). URL: [Link]
-
OECD (2002), Guidance Document on Acute Oral Toxicity Testing, OECD Series on Testing and Assessment, No. 24, OECD Publishing, Paris. URL: [Link]
-
Wills, J. W., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. URL: [Link]
-
Wills, J. W., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers. URL: [Link]
-
OECD (2022), Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
-
OECD (2016), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
-
ICH (2005), S7B The Non-Clinical Evaluation of The Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. URL: [Link]
-
S. Tyagi, et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. URL: [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. URL: [Link]
-
Aryal, S. (2022). Ames Test– Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. URL: [Link]
-
Cyprotex - Evotec. Ames Test. URL: [Link]
-
Cyprotex - Evotec. hERG Safety. URL: [Link]
-
U.S. Environmental Protection Agency. (1996). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. URL: [Link]
-
ICH (2011), S2(R1) Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. URL: [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay. URL: [Link]
-
Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. URL: [Link]
-
European Medicines Agency. (2013). ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. URL: [Link]
-
Charles River Laboratories. hERG Serum Shift Assay. URL: [Link]
-
ICH (2011), S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. URL: [Link]
-
Altasciences. (2020). Safety Pharmacology Guidelines and Practices — A Review. The Altascientist. URL: [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. URL: [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed. URL: [Link]
-
European Medicines Agency. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. URL: [Link]
-
Johnson, W., et al. (2005). Final report of the safety assessment of Urea. International Journal of Toxicology. URL: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). Assessment Report format. URL: [Link]
-
ICH. Safety Guidelines. URL: [Link]
-
Cosmetic Ingredient Review. (2012). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. URL: [Link]
-
Williams, M. A., et al. (2022). Toxicology Report No. S.0052729.5-18. Defense Technical Information Center. URL: [Link]
-
Vitale, P., et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. URL: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. archive.epa.gov [archive.epa.gov]
- 13. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. criver.com [criver.com]
- 18. database.ich.org [database.ich.org]
- 19. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 20. criver.com [criver.com]
- 21. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 22. researchgate.net [researchgate.net]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. oecd.org [oecd.org]
A Strategic Guide to the Synthesis, Characterization, and Initial Biological Evaluation of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. When incorporated into a urea motif, the resulting pyrazolyl ureas exhibit a wide spectrum of pharmacological activities, including kinase inhibition and anti-inflammatory effects. This guide outlines a comprehensive, hypothesis-driven strategy for the de novo discovery and initial characterization of a novel compound, 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea . As this specific molecule is not yet described in the public domain literature, this document serves as a predictive roadmap for its synthesis, structural confirmation, physicochemical profiling, and preliminary biological assessment. We present detailed, field-proven protocols designed to provide a robust initial data package for researchers in drug development.
Introduction and Rationale
The pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. The design of new molecules often involves the strategic combination of pharmacophores known to interact with biological targets. The target molecule, 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea , represents a logical fusion of three key structural elements:
-
The Pyrazole Ring: A five-membered aromatic heterocycle that is a cornerstone of many approved drugs, valued for its ability to engage in various non-covalent interactions with protein targets.
-
The Disubstituted Urea Linker: A versatile functional group known to form critical hydrogen bonds in the active sites of numerous enzymes, particularly kinases.
-
The Diphenylmethyl and Cyclohexyl Groups: Lipophilic moieties that can enhance binding affinity through hydrophobic interactions and influence the compound's overall physicochemical properties, such as solubility and membrane permeability.
Given the prevalence of pyrazolyl ureas as kinase inhibitors, this guide will proceed with the primary hypothesis that the target compound may exhibit activity against protein kinases involved in inflammatory signaling pathways.
Proposed Synthetic Pathway
The synthesis of 1,3-disubstituted ureas is a well-established transformation in organic chemistry. The most direct approach involves the reaction of an amine with an isocyanate. Our proposed synthesis is a multi-step sequence designed for efficiency and amenability to scale-up.
Application Note: Stability-Indicating RP-HPLC Method Development for 1-(Diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and CMC Drug Development Professionals.
Executive Summary
This application note details the development and validation of a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea . By leveraging an Analytical Quality by Design (AQbD) approach, this protocol navigates the complex physicochemical properties of the analyte—balancing the highly lipophilic diphenylmethyl moiety with the polar, weakly basic pyrazole ring. The resulting self-validating method ensures high specificity, precision, and regulatory compliance throughout the pharmaceutical lifecycle.
Scientific Rationale & Analyte Characterization
To develop a method that is not merely functional but scientifically sound, we must first deconstruct the analyte's chemical architecture to understand the causality behind our chromatographic choices:
-
The Diphenylmethyl Group: This bulky, highly hydrophobic moiety drives strong retention on reversed-phase columns. It possesses a strong UV chromophore with absorption maxima around 254 nm.
-
The Pyrazole Ring: A 5-membered aromatic heterocycle that is polar and weakly basic (conjugate acid pKa≈2.5 ). It exhibits strong π→π∗ transitions with a UV absorption maximum around 203–210 nm, as documented in[1].
-
The Urea Linkage (-NH-CO-NH-): While neutral, this bond is the molecule's primary liability, susceptible to both acid- and base-catalyzed hydrolysis.
Mechanistic Method Design
-
Stationary Phase Selection: A Phenyl-Hexyl core-shell column was selected over a traditional C18. The phenyl phase provides orthogonal π−π selectivity, which preferentially interacts with the diphenylmethyl and pyrazole rings. This shape selectivity is critical for resolving the parent API from closely related aromatic degradation products, a core principle of [2].
-
Mobile Phase pH: The aqueous mobile phase is buffered to pH 6.0 using 10 mM ammonium acetate. At pH 6.0, the pyrazole ring ( pKa≈2.5 ) is entirely unionized (neutral), preventing peak tailing caused by secondary interactions with residual silanols. Conversely, if the urea bond hydrolyzes, it yields diphenylmethylamine ( pKa≈8.5 ). At pH 6.0, this degradant is fully protonated (cationic), drastically reducing its retention time and ensuring complete baseline resolution from the neutral parent API.
-
Detection Strategy: Dual-wavelength UV detection is employed. 210 nm provides maximum sensitivity for the pyrazole and urea systems, while 254 nm specifically tracks the diphenylmethyl chromophore, aiding in peak tracking during forced degradation.
Analytical Quality by Design (AQbD) Workflow
In alignment with the recent [3], this method was developed using a risk-based AQbD framework. The Analytical Target Profile (ATP) was defined upfront to ensure the method is fit-for-purpose across the product lifecycle.
Fig 1. AQbD-aligned method development lifecycle based on ICH Q14 guidelines.
Experimental Protocols & Data Presentation
Chromatographic Conditions
Table 1: Optimized RP-HPLC Parameters
| Parameter | Condition |
| Column | Phenyl-Hexyl, 100 × 4.6 mm, 2.7 µm (Core-Shell) |
| Mobile Phase A | 10 mM Ammonium Acetate in MS-grade Water (pH adjusted to 6.0) |
| Mobile Phase B | Acetonitrile (100%, HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C ± 1°C (Reduces viscosity, improving mass transfer) |
| Injection Volume | 5.0 µL |
| Detection Wavelength | Dual UV: 210 nm (Primary Quantification) & 254 nm (Specificity) |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Logic |
| 0.0 | 80 | 20 | Retain polar pyrazole degradants |
| 2.0 | 80 | 20 | Isocratic hold to stabilize baseline |
| 10.0 | 20 | 80 | Linear ramp to elute lipophilic API |
| 12.0 | 10 | 90 | Column wash (clear strongly retained diphenylmethyl residues) |
| 12.1 | 80 | 20 | Return to initial conditions |
| 15.0 | 80 | 20 | Re-equilibration |
Step-by-Step Sample Preparation
To prevent peak distortion caused by solvent mismatch, the sample diluent must balance the solubility of the lipophilic API with the initial aqueous conditions of the gradient.
-
Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.
-
Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the API into a 50 mL volumetric flask. Dissolve in 25 mL of Acetonitrile (to ensure complete dissolution of the diphenylmethyl group), then dilute to volume with water.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Method Validation & Self-Validating Systems
To comply with the [4], the method must demonstrate absolute reliability. We achieve this by embedding a Self-Validating Protocol Architecture directly into the sequence.
System Suitability Testing (SST)
The sequence is programmed to automatically halt if the SST criteria (Table 3) are not met during the first 6 injections. This guarantees that no sample data is generated on a compromised system.
Table 3: Self-Validating SST Criteria (Injected at 100 µg/mL)
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time ( tR ) | 8.5 ± 0.2 min | Ensures consistent pump delivery and gradient mixing. |
| Tailing Factor ( Tf ) | ≤ 1.5 | Confirms absence of secondary silanol interactions. |
| Theoretical Plates ( N ) | ≥ 10,000 | Verifies column efficiency and packing bed integrity. |
| Resolution ( Rs ) | ≥ 2.0 | Ensures baseline separation from the diphenylmethylamine degradant. |
| Injection Precision | %RSD ≤ 1.0% (n=6) | Validates autosampler accuracy and integration consistency. |
Specificity & Forced Degradation
To prove the method is stability-indicating, the API was subjected to forced degradation. Mass balance (sum of API and degradant peak areas compared to an unstressed control) was calculated to ensure no degradants were co-eluting or retained permanently on the column.
Fig 2. Self-validating forced degradation workflow for stability-indicating specificity.
Validation Summary
Table 4: ICH Q2(R2) Validation Results
| Validation Parameter | Range / Level | Result | ICH Q2(R2) Acceptance |
| Linearity | 10 – 150 µg/mL | R2=0.9998 | R2≥0.999 |
| Method Precision | 100 µg/mL (n=6) | %RSD = 0.65% | %RSD ≤ 2.0% |
| Intermediate Precision | 100 µg/mL (n=6, Day 2) | %RSD = 0.82% | %RSD ≤ 2.0% |
| Accuracy (Recovery) | 50%, 100%, 150% | 99.2% – 100.8% | 98.0% – 102.0% |
| LOD / LOQ | Signal-to-Noise | 0.5 µg/mL / 1.5 µg/mL | S/N ≥ 3 (LOD), ≥ 10 (LOQ) |
Conclusion
The developed RP-HPLC method successfully quantifies 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea while resolving all potential degradation products. By utilizing a Phenyl-Hexyl column and precisely controlling the mobile phase pH to 6.0, the method exploits the distinct ionization states of the parent compound and its hydrolysis products. The integration of strict SST limits ensures a self-validating framework ready for routine QC deployment.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]
-
Practical Strategies for ICH Q14 and Q2(R2) Compliance. Altasciences. URL:[Link]
-
Practical HPLC Method Development. Journal of the American Chemical Society. URL:[Link]
-
Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. National Institutes of Health (NIH). URL:[Link]
Sources
- 1. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Strategies for ICH Q14 and Q2(R2) | Altasciences Blog [altasciences.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Utilizing 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea as a Reference Inhibitor for Soluble Epoxide Hydrolase (sEH) Biochemical Assays
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This guide provides a comprehensive framework for the effective use of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, a potent urea-based inhibitor, as a reference standard in biochemical assays targeting the soluble epoxide hydrolase (sEH). Soluble epoxide hydrolase is a critical enzyme in the metabolism of signaling lipids and represents a significant therapeutic target for inflammatory and cardiovascular diseases.[1][2] The protocols and principles detailed herein are designed to ensure robust, reproducible, and reliable assay performance, enabling the accurate determination of the potency of novel sEH inhibitors. We delve into the biochemical context of sEH, the mechanism of action for this class of inhibitors, and provide step-by-step protocols for assay execution, validation, and data interpretation.
Scientific Background: The Soluble Epoxide Hydrolase (sEH) Pathway
The soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade.[2] Cytochrome P450 (CYP) epoxygenases metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs).[3] EETs are lipid signaling molecules that possess a range of beneficial biological activities, including anti-inflammatory, vasodilatory, and cardioprotective effects.[3][4] The sEH enzyme rapidly hydrolyzes these protective EETs into their corresponding, and significantly less active, dihydroxyeicosatrienoic acids (DiHETrEs).[3][4]
By inhibiting the activity of sEH, the endogenous concentration of EETs can be stabilized and increased, thereby enhancing their therapeutic effects. This makes sEH inhibitors a promising strategy for treating conditions such as hypertension, vascular inflammation, and pain.[1][2][5] The development of potent and selective sEH inhibitors is therefore an active area of drug discovery research.
Caption: The Soluble Epoxide Hydrolase (sEH) Metabolic Pathway.
The Reference Inhibitor: 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
The compound 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea belongs to the class of 1,3-disubstituted ureas, which are among the most potent classes of sEH inhibitors developed.[6][7]
Mechanism of Action: The urea pharmacophore is critical for potent inhibition. It forms tight hydrogen bonds with key residues, particularly Asp335, within the catalytic active site of the sEH enzyme.[7] The surrounding hydrophobic moieties, such as the diphenylmethyl and cyclohexyl groups, engage with hydrophobic subpockets in the enzyme's binding site, further enhancing affinity and potency.[8]
Rationale for Use as a Reference Standard: A reference standard is a highly purified and well-characterized compound used as a benchmark in analytical and biochemical assays.[9][10] Utilizing a potent and well-characterized inhibitor like 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is essential for:
-
Assay Validation: Confirming that the assay can reliably detect inhibition and for calculating key performance metrics like the Z'-factor.[11][12]
-
Quality Control: Ensuring consistency and reproducibility of assay results across different experiments, plates, and screening campaigns.[13]
-
Comparative Analysis: Providing a benchmark against which the potency (e.g., IC50) of novel test compounds can be accurately compared.[14][15]
| Property | Value / Description |
| IUPAC Name | 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea |
| Molecular Formula | C23H26N4O |
| Molecular Weight | 374.48 g/mol |
| Class | 1,3-disubstituted urea; Soluble Epoxide Hydrolase (sEH) Inhibitor |
| Potency (IC50) | Urea-based sEH inhibitors with similar structures exhibit low nanomolar to sub-nanomolar potency against human and murine sEH.[4][7] The exact IC50 for this specific compound should be determined empirically in the user's assay system. |
| Solubility & Storage | Typically soluble in DMSO for stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Table 1. Physicochemical and Potency Profile of the Reference Inhibitor. |
Experimental Design: Principles and Workflow
The primary goal of using a reference inhibitor is to generate a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[14][16] This value serves as a quantitative measure of the inhibitor's potency under specific assay conditions.[17] It is crucial to remember that IC50 values are dependent on experimental conditions, such as substrate concentration.[14][16]
Caption: General Experimental Workflow for IC50 Determination.
Protocols for Application
The following protocols are designed for a standard 96-well or 384-well plate format using a fluorescence-based assay, which is a common method for screening sEH inhibitors.[5]
Preparation of Stock Solutions and Dilution Series
Causality: Proper preparation of the inhibitor stock and dilution series is critical for an accurate dose-response curve. Using a high-quality solvent like DMSO ensures complete solubilization, and a serial dilution in assay buffer minimizes solvent effects in the final reaction.
-
Prepare 10 mM Stock Solution: Dissolve the reference inhibitor in 100% DMSO to a final concentration of 10 mM. For example, dissolve 3.745 mg in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Prepare Intermediate Dilutions: Create an intermediate stock (e.g., 100 µM) by diluting the 10 mM stock in 100% DMSO. This reduces the amount of DMSO carried into the final assay.
-
Prepare Serial Dilutions: Perform a serial dilution (e.g., 10-point, 1:3 dilution series) of the inhibitor. It is best practice to perform this dilution in the assay buffer that will be used for the reaction, while keeping the DMSO concentration constant across all wells.[18]
Protocol: In Vitro sEH IC50 Determination (Fluorogenic Assay)
This protocol utilizes (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as a fluorogenic substrate. Hydrolysis by sEH releases the highly fluorescent 6-methoxy-2-naphthaldehyde.[5]
Materials:
-
Recombinant human sEH
-
PHOME substrate
-
Reference Inhibitor, 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
-
Assay Buffer (e.g., Tris buffer, pH 7.4, with 0.1 mg/mL BSA)
-
Black, opaque 96-well or 384-well microplates
-
Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)
| Well Type | Reference Inhibitor | Test Compound | Enzyme (sEH) | Assay Buffer | Substrate (PHOME) |
| 100% Activity | - | - | + | + | + |
| 0% Activity (Blank) | - | - | - | + | + |
| Positive Control | + (Highest Conc.) | - | + | + | + |
| Inhibitor Series | + (Serial Dilution) | - | + | + | + |
| Test Compound Series | - | + (Serial Dilution) | + | + | + |
| Table 2. Example Plate Layout for IC50 Determination. |
Procedure:
-
Dispense Inhibitor: Add 2 µL of each inhibitor concentration from your serial dilution series to the appropriate wells of the microplate. For control wells (100% Activity), add 2 µL of assay buffer containing the same final DMSO concentration.
-
Add Enzyme: Add 48 µL of sEH diluted in assay buffer to all wells except the "0% Activity (Blank)" wells. Add 48 µL of assay buffer to the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[18]
-
Initiate Reaction: Add 50 µL of the PHOME substrate (prepared in assay buffer) to all wells to start the reaction. The final volume in each well is now 100 µL.
-
Incubate: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader with an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[5]
Data Analysis and Assay Validation
-
Calculate Percent Inhibition:
-
First, subtract the average fluorescence of the "0% Activity (Blank)" wells from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value from the dose-response curve.[14][19]
-
Validate the Assay (Z'-Factor): The Z'-factor is a statistical measure of assay quality. It is calculated using the 100% activity (negative control) and the positive control (a concentration of the reference inhibitor that gives maximum inhibition).
-
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
-
An assay is considered robust and suitable for high-throughput screening if the Z'-factor is ≥ 0.5.[12]
-
Troubleshooting and Best Practices
-
High Variability: Ensure accurate pipetting, especially during serial dilutions. Use multichannel pipettes for reagent additions to minimize timing differences between wells.[19]
-
Low Z'-Factor (<0.5): This indicates a small separation band between positive and negative controls. Check reagent stability, optimize enzyme and substrate concentrations, and verify inhibitor potency.[12]
-
Incomplete Curve: If the dose-response curve does not reach 0% or 100% inhibition, the concentration range of the inhibitor may need to be adjusted.
-
Solvent Effects: Keep the final concentration of DMSO in the assay low (typically ≤1%) and consistent across all wells, including controls, to avoid non-specific effects.[20]
Conclusion
1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea serves as an excellent positive control and reference inhibitor for biochemical assays targeting soluble epoxide hydrolase. Its well-understood mechanism of action and high potency make it an invaluable tool for validating assay performance, ensuring data quality, and providing a reliable benchmark for the characterization of novel sEH inhibitors. Adherence to the principles and protocols outlined in this guide will enable researchers to generate high-quality, reproducible data, thereby accelerating the drug discovery process for this important therapeutic target.
References
-
edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. Available at: [Link] (Note: Specific deep link unavailable, course material context).
-
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available at: [Link]
-
Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent Technologies. Available at: [Link]
-
Bertin Bioreagent. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Available at: [Link]
-
Dojindo Molecular Technologies. (n.d.). ACE Kit – WST Protocol: Determination of IC50. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Available at: [Link]
-
Protocols.io. (n.d.). ACE-inhibitory activity assay: IC50. Available at: [Link]
-
Jiménez-Alonso, S., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling. ACS Publications. Available at: [Link]
-
Sun, Y., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. eScholarship, University of California. Available at: [Link]
-
Ghorbani, A., et al. (2020). A Comprehensive Review of Soluble Epoxide Hydrolase Inhibitors Evaluating their Structure-Activity Relationship. PubMed. Available at: [Link]
-
BPS Bioscience. (2025). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Available at: [Link]
-
Patsnap. (2025). How Are Biochemical Standards Used in Analytical Method Validation? Patsnap Synapse. Available at: [Link]
-
Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. Available at: [Link]
-
Kim, I.-H., et al. (2011). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. PMC. Available at: [Link]
-
BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]
-
Lee, K. S. S., et al. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. PMC. Available at: [Link]
-
An, L., & Tolliday, N. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Kodani, S. D., & Hammock, B. D. (2015). The 2014 Bernard B. Brodie Award Lecture--Epoxide Hydrolases: Drug Metabolism to Therapeutics for Chronic Pain. ResearchGate. Available at: [Link]
-
Vitale, P., et al. (2020). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. PMC. Available at: [Link]
-
MRIGlobal. (2024). Four Keys to Reference Standard Management. Available at: [Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. A Comprehensive Review of Soluble Epoxide Hyådrolase Inhibitors Evaluating their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - Assay Kits - CAT N°: 10011671 [bertin-bioreagent.com]
- 6. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How Are Biochemical Standards Used in Analytical Method Validation? [synapse.patsnap.com]
- 10. mriglobal.org [mriglobal.org]
- 11. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. courses.edx.org [courses.edx.org]
- 17. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Use Inhibitors [sigmaaldrich.com]
- 19. dojindo.com [dojindo.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Precipitation of 1-(Diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic, urea-based inhibitors.
The molecule —1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea —is structurally optimized for high-affinity target engagement (characteristic of soluble epoxide hydrolase [sEH] inhibitors)[1]. However, this exact structural optimization creates a thermodynamic nightmare for in vitro biological assays. The combination of a highly lipophilic diphenylmethyl group, a rigid 1,3-disubstituted urea core, and a pyrazole-substituted cyclohexyl ring leads to extremely poor aqueous solubility and a high propensity for precipitation in biological media[2].
This guide is designed to move beyond basic "add more DMSO" advice. Here, we will dissect the causality of the precipitation, provide self-validating formulation protocols, and equip you with the analytical workflows needed to ensure your compound is truly in solution.
Part 1: Mechanistic Insight — The "Why" Behind the Crash
To troubleshoot precipitation, we must first understand the thermodynamic forces at play. When you dilute a 10 mM DMSO stock of this compound into an aqueous buffer (e.g., PBS or DMEM), two phenomena occur simultaneously:
-
Hydrophobic Collapse: The diphenylmethyl and cyclohexyl groups are highly hydrophobic. In water, they cannot form hydrogen bonds, forcing the surrounding water molecules into a highly ordered, entropically unfavorable cage. To minimize this free energy penalty, the hydrophobic domains rapidly self-associate.
-
Urea Core Hydrogen Bonding: The 1,3-disubstituted urea backbone (-NH-CO-NH-) is an exceptional hydrogen bond donor and acceptor. Once the hydrophobic groups force the molecules into close proximity, the urea cores lock together via bifurcated intermolecular hydrogen bonds, creating a rigid crystal lattice[1].
This synergistic effect causes the compound to rapidly nucleate and "crash out" of solution, either as visible particulate matter or as sub-visible colloidal aggregates.
Mechanistic pathway of 1,3-disubstituted urea precipitation versus stabilized aqueous formulation.
Part 2: Troubleshooting FAQs
Q1: I diluted my DMSO stock into cell culture media to a final concentration of 10 µM (0.1% DMSO). The solution immediately turned cloudy. What happened? A: You experienced a classic solvent shift precipitation. At 0.1% DMSO, the local concentration of water is over 99.9%. The kinetic solubility limit of 1,3-disubstituted ureas in pure aqueous media is often less than 1.0 µM[2]. The sudden change in solvent polarity caused the compound to instantly nucleate. To fix this, you must use a co-solvent or a complexing agent (see Formulation Strategies below).
Q2: My assay readout is highly variable between replicates, but I don't see any visible precipitate in the well. Is the compound precipitating? A: Yes, it is highly likely forming sub-visible colloidal aggregates. When lipophilic ureas precipitate, they don't always form large, visible crystals. Often, they form nano-scale aggregates (100–500 nm in diameter). These aggregates sequester the active monomer, drastically reducing the bioavailable concentration and causing erratic assay readouts[3]. You must validate solubility using Dynamic Light Scattering (DLS).
Q3: Can I just heat the media to 37°C before adding the DMSO stock? A: Pre-warming the media is necessary to prevent "cold-shock" nucleation, but it is rarely sufficient on its own for a diphenylmethyl urea. The thermodynamic driving force for aggregation will still overcome the thermal kinetic energy once the compound is fully dispersed. You must alter the vehicle composition.
Part 3: Formulation Strategies & Quantitative Data
To successfully dose this compound, we must shield the hydrophobic diphenylmethyl group from the aqueous environment. Below is a summary of quantitative kinetic solubility data for typical highly lipophilic urea inhibitors across different vehicle strategies.
| Vehicle Composition | Final DMSO (%) | Max Kinetic Solubility (µM) | Visual Observation (at 30 mins) | Mechanistic Rationale |
| PBS (pH 7.4) / DMEM | 1.0% | < 1.0 µM | Immediate cloudiness | Unshielded hydrophobic collapse. |
| PBS + 0.01% Triton X-100 | 1.0% | ~5.0 µM | Slightly hazy | Insufficient micellar capacity for the bulky diphenylmethyl group. |
| 10% PEG400 / 90% PBS | 1.0% | ~50.0 µM | Clear solution | Co-solvent reduces dielectric constant, improving solvation. |
| PBS + 20% HP-β-CD | 1.0% | > 100.0 µM | Clear, stable solution | Host-guest complexation encapsulates the hydrophobic moieties. |
Recommendation: For in vitro cell-based assays, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. It forms a host-guest inclusion complex with the diphenylmethyl group, masking its hydrophobicity without disrupting cellular membranes (unlike high concentrations of PEG400 or Tweens).
Part 4: Experimental Protocols
Protocol A: Step-Down Formulation with HP-β-CD
This protocol ensures the compound is complexed before it has a chance to nucleate.
-
Prepare the Host Vehicle: Dissolve HP-β-CD in your target biological buffer (e.g., PBS or serum-free DMEM) to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.
-
Temperature Equilibration: Pre-warm the 20% HP-β-CD solution to 37°C in a water bath.
-
Compound Preparation: Ensure your 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea stock is fully dissolved in 100% anhydrous DMSO (e.g., at 10 mM). Vortex and visually inspect for any micro-crystals.
-
Step-Down Addition: While vigorously vortexing the pre-warmed HP-β-CD solution, add the DMSO stock dropwise to reach your desired intermediate concentration (e.g., 100 µM). Do not inject the DMSO stock directly into the bottom of the tube; add it to the vortex vortex-wall to ensure instant sheer mixing.
-
Sonication: Place the formulated solution in a bath sonicator for 5 minutes at room temperature to ensure complete inclusion complex formation.
-
Final Dilution: Dilute this intermediate stock into your final assay media.
Protocol B: Self-Validating DLS Assessment
Never assume a clear solution is a monomeric solution. Use this self-validating workflow to prove it.
-
Sample Preparation: Transfer 100 µL of your final formulated assay media (from Protocol A) into a low-volume quartz DLS cuvette.
-
Equilibration: Place the cuvette in the Dynamic Light Scattering (DLS) instrument and equilibrate to your assay temperature (e.g., 37°C) for 15 minutes[3].
-
Measurement: Execute 3 runs of 10 acquisitions.
-
Data Interpretation:
-
Monomeric/Complexed (Success): Hydrodynamic radius ( Rh ) < 10 nm, Polydispersity Index (PDI) < 0.2.
-
Aggregated (Failure): Rh > 100 nm, PDI > 0.4.
-
-
Self-Validation (Orthogonal Check): Centrifuge the remaining solution at 14,000 x g for 15 minutes. Carefully aspirate the top 50 µL of the supernatant and analyze via LC-MS/MS. If the concentration in the supernatant matches your nominal input concentration, the compound is fully soluble.
Self-validating Dynamic Light Scattering (DLS) workflow to confirm compound solubility.
References
-
Lee KSS, Ng JC, Yang J, Hwang SH, Morisseau C, Wagner K, Hammock BD. "Preparation and evaluation of soluble epoxide hydrolase inhibitors with improved physical properties and potencies for treating diabetic neuropathic pain." Bioorganic & Medicinal Chemistry. 2020. URL:[Link]
- Hammock BD, et al. "Potent soluble epoxide hydrolase inhibitors." United States Patent 10377744B2. 2019.
Sources
- 1. US10377744B2 - Potent soluble epdxide hydrolase inhibitors - Google Patents [patents.google.com]
- 2. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Me-indoxam | Benchchem [benchchem.com]
Process R&D Support Center: Scale-Up Optimization for 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea . This unsymmetrical urea presents unique synthetic challenges, primarily concerning the suppression of symmetrical urea byproducts, the stereoselective installation of the pyrazole moiety, and the circumvention of highly toxic phosgene gas during pilot-plant operations.
This guide provides field-proven insights, causal troubleshooting, and validated Standard Operating Procedures (SOPs) to ensure a robust, high-yield process.
Synthetic Strategy & Pathway Visualization
The most scalable and structurally sound approach to this target relies on a convergent synthesis. The pathway avoids moisture-sensitive isocyanates by utilizing 1,1'-Carbonyldiimidazole (CDI) to form a stable carbamoylimidazole intermediate. Concurrently, the pyrazole ring is installed onto the cyclohexyl scaffold via an SN2 inversion (Mitsunobu reaction), ensuring the thermodynamically favored trans-configuration is achieved prior to urea coupling.
Figure 1: Convergent synthetic pathway for the target urea utilizing CDI activation and Mitsunobu.
Troubleshooting & FAQs
Q1: Why am I seeing high levels of 1,3-bis(diphenylmethyl)urea (symmetrical byproduct) when using diphenylmethyl isocyanate?
Causality: Isocyanates are highly electrophilic and extremely sensitive to trace moisture. When scaling up, ambient humidity or trace water in solvents hydrolyzes the diphenylmethyl isocyanate to form a carbamic acid, which rapidly decarboxylates to yield diphenylmethanamine. Because primary amines react with isocyanates orders of magnitude faster than water does, this newly formed amine immediately attacks unreacted isocyanate, triggering a runaway cascade that forms the symmetrical 1,3-bis(diphenylmethyl)urea[1]. Solution: Abandon the direct isocyanate route for scale-up. Instead, use the CDI-mediated approach. CDI reacts with diphenylmethanamine to form a stable N-carbamoylimidazole intermediate that is highly resistant to hydrolysis but remains reactive toward your secondary amine nucleophile[2].
Q2: During the CDI coupling, my yield of the unsymmetrical urea is stalling at 60%, and I see unreacted 4-(1H-pyrazol-1-yl)cyclohexan-1-amine. How do I drive this to completion?
Causality: While N-alkyl carbamoylimidazoles are stable, they can sometimes be too stable, leading to sluggish kinetics when reacted with sterically hindered or less nucleophilic amines (like your substituted cyclohexylamine). The reaction reaches a thermodynamic stall because the leaving group (imidazole) can back-react. Solution: Implement Brønsted acid activation. By adding 2.0 equivalents of Methanesulfonic acid (MsOH), you protonate the imidazole moiety of the N-acyl imidazolium intermediate. This converts it into a highly electrophilic carbamoyl cation equivalent, drastically lowering the activation energy for the incoming cyclohexylamine and driving the reaction to >90% yield[3].
Q3: The Mitsunobu reaction to install the pyrazole ring yields poor regioselectivity and significant amounts of cyclohexene byproduct. How can this be optimized?
Causality: Secondary cyclic alcohols are prone to E2 elimination under Mitsunobu conditions because the bulky triphenylphosphine oxide leaving group creates steric clashes, making beta-hydride abstraction competitive with SN2 displacement. Furthermore, while 1H-pyrazole is symmetric, poor temperature control can lead to non-productive N-alkylation pathways[4]. Solution: Strict temperature control is mandatory. Add the Diisopropyl azodicarboxylate (DIAD) dropwise via an addition funnel at exactly 0 °C, and do not let the reaction exceed 20 °C. If elimination still exceeds 10%, switch to a two-step mesylation/displacement protocol: convert the alcohol to a mesylate using MsCl/Et3N, followed by displacement with pyrazole and K2CO3 in DMF at 80 °C.
Q4: How do I control the cis/trans stereochemistry of the cyclohexyl ring?
Causality: The biological target likely requires the trans-1,4-disubstituted conformation (equatorial-equatorial) for optimal receptor binding. Because the Mitsunobu reaction proceeds via strict SN2 inversion, the stereochemistry of your starting material dictates the product. Solution: You must start with cis-N-Boc-4-aminocyclohexanol. The SN2 attack by the pyrazole nitrogen will invert the C4 stereocenter, yielding the desired trans-4-(1H-pyrazol-1-yl)cyclohexyl derivative.
Quantitative Data: Coupling Reagent Comparison
To justify the selection of the CDI/MsOH protocol for pilot-plant operations, refer to the following process data comparing various phosgene equivalents and coupling strategies[1][3][5].
| Coupling Reagent / Method | Yield of Target Urea (%) | Symmetrical Byproduct (%) | Scalability & Safety Profile |
| Diphenylmethyl Isocyanate | 55 - 62% | 25 - 30% | Poor: Highly moisture sensitive; requires strict anhydrous conditions. |
| Triphosgene (BTC) | 78 - 82% | 8 - 12% | Moderate: Generates toxic phosgene gas in situ; requires specialized scrubbing[5]. |
| CDI (Standard) | 60 - 65% | < 2% | Good: Safe, solid reagent. However, suffers from sluggish kinetics and stalling. |
| CDI + MsOH (Optimized) | 91 - 95% | < 1% | Excellent: Fast kinetics, highly chemoselective, avoids toxic gas, highly scalable[3]. |
Standard Operating Procedure (SOP): Brønsted Acid-Activated CDI Urea Coupling
The following protocol is a self-validating system designed for multigram to kilogram scale-up, utilizing Brønsted acid activation to ensure complete conversion without the need for column chromatography[3].
Phase 1: Formation of the Carbamoylimidazole Intermediate
-
Charge a dry, nitrogen-flushed reactor with 1,1'-Carbonyldiimidazole (CDI) (1.05 equiv) and anhydrous acetonitrile (15 mL/g of amine). Set stirring to 700 rpm.
-
Slowly add diphenylmethanamine (1.0 equiv) dropwise over 30 minutes. Maintain the internal temperature at 20 °C.
-
Stir for 1 hour.
-
Validation Check: Pull an aliquot and analyze via UPLC (254 nm). The primary amine peak should be completely consumed, replaced by the N-(diphenylmethyl)-1H-imidazole-1-carboxamide intermediate.
-
Phase 2: Brønsted Acid Activation & Coupling 4. To the stirring slurry, add Methanesulfonic acid (MsOH) (2.0 equiv) dropwise over 20 minutes. Ensure vigorous stirring and utilize a cooling jacket to keep the internal temperature strictly below 30 °C to prevent premature degradation of the activated complex. 5. Add trans-4-(1H-pyrazol-1-yl)cyclohexan-1-amine (1.0 equiv) in one portion. 6. Heat the reactor to 50 °C and stir for 4 hours.
-
Validation Check: UPLC analysis should indicate >95% conversion of the carbamoylimidazole intermediate to the target urea.
Phase 3: Workup and Isolation 7. Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO3 (equal volume to acetonitrile) to neutralize the MsOH. 8. Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes). 9. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to approximately 3 volumes. 10. Induce crystallization by the slow addition of heptane (10 volumes) at 0 °C. Filter the resulting white precipitate and dry under vacuum at 45 °C to yield the pure 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea.
References
- Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. Organic Process Research & Development.
- “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
- Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor bioavailability of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Target Compound: 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea Target Audience: Researchers, Formulation Scientists, and PK/PD Specialists
Welcome to the Technical Support Center. This guide is designed to troubleshoot the pharmacokinetic (PK) and formulation bottlenecks associated with 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea. This compound features a bis-substituted urea core flanked by highly lipophilic moieties (diphenylmethyl and cyclohexyl groups), presenting classic "brick dust" (high crystal lattice energy) and "grease" (high lipophilicity) characteristics.
Section 1: Overcoming Dissolution Bottlenecks
Q: Why does my compound precipitate almost immediately when introduced to Simulated Gastric Fluid (SGF) or aqueous assay buffers?
A: The precipitation is driven by the severe thermodynamic penalty of breaking the compound's crystal lattice in an aqueous environment. The urea functionality acts as both a strong hydrogen bond donor and acceptor, creating a highly rigid, planar crystal packing structure. When combined with the extreme lipophilicity of the diphenylmethyl group, the compound exhibits negligible aqueous solubility. To overcome this, you must either chemically disrupt the molecular planarity or bypass the dissolution step entirely using lipid-based pre-dissolved formulations[1].
Quantitative Comparison of Formulation Strategies
To guide your formulation choices, the following table summarizes the expected quantitative improvements in solubility and absolute bioavailability ( F% ) based on standard lipid and polymer-based interventions.
| Formulation Strategy | Solubilization Mechanism | Expected Solubility Increase | Expected Bioavailability ( F% ) | Limitations |
| Aqueous Suspension | None (Baseline) | 1x ( <10μg/mL ) | <5% | Severe GI precipitation. |
| Cosolvent System (PEG400/EtOH) | Dielectric constant reduction | 10x – 50x | 10% – 15% | High risk of solvent washout and in vivo precipitation. |
| Amorphous Solid Dispersion (HPMCAS) | Crystal lattice disruption | 100x – 500x | 20% – 30% | Requires complex spray-drying; physical aging risk. |
| SMEDDS (Lipid-based) | Micellar solubilization & Lymphatic bypass | >1000x | >50% | Requires careful surfactant/oil titration to prevent toxicity. |
Protocol 1: Preparation and Validation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Causality & Self-Validation: SMEDDS relies on the spontaneous formation of an oil-in-water microemulsion upon mild agitation in the GI tract. This protocol includes a Thermodynamic Stress Test —a self-validating step ensuring that the emulsion will not phase-separate or precipitate the drug under physiological thermal and kinetic stress[2].
-
Excipient Titration: Combine a long-chain triglyceride (e.g., Captex 355) with a surfactant (e.g., Cremophor EL) and a co-surfactant (e.g., Transcutol P) in a 30:50:20 ratio. Reasoning: The long-chain oil solubilizes the highly lipophilic diphenylmethyl group, while the high HLB surfactant reduces interfacial tension to near zero.
-
Drug Loading: Add 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea to the mixture at 50 mg/g. Vortex for 5 minutes and sonicate at 40°C until optically clear.
-
Aqueous Dispersion: Disperse 1 mL of the lipid formulation into 250 mL of 0.1 N HCl (simulating gastric fluid) at 37°C under mild magnetic stirring (50 rpm).
-
Self-Validating Thermodynamic Stress Test:
-
Subject the resulting microemulsion to centrifugation at 10,000 rpm for 15 minutes.
-
Subject the emulsion to three freeze-thaw cycles (-20°C for 24h, then +40°C for 24h).
-
Validation Check: If phase separation, cracking, or drug precipitation occurs, the surfactant-to-oil ratio is thermodynamically unstable and must be adjusted. Proceed to in vivo studies only if the emulsion remains optically isotropic (droplet size <200 nm).
-
Section 2: Metabolic Clearance and Permeability
Q: In vitro Caco-2 permeability is high, but in vivo oral exposure remains low even when using a SMEDDS formulation. What is the bottleneck?
A: High lipophilicity guarantees excellent passive membrane permeability, meaning the drug successfully enters the enterocyte. However, the bulky diphenylmethyl and cyclohexyl rings are prime targets for extensive hepatic first-pass metabolism by Cytochrome P450 (CYP) enzymes (specifically CYP3A4). Additionally, the basic pyrazole ring can act as a recognition motif for P-glycoprotein (P-gp) efflux pumps. The compound is being absorbed but is rapidly cleared before reaching systemic circulation[3].
Figure 1: Bioavailability bottlenecks and formulation-driven lymphatic bypass pathways.
Protocol 2: Self-Validating Microsomal Stability Assay
To confirm that CYP450 metabolism is the primary culprit for poor exposure, perform an in vitro intrinsic clearance ( CLint ) assay using Human Liver Microsomes (HLM)[3].
Causality & Self-Validation: This protocol utilizes a single low concentration ( 1μM ) to ensure the reaction remains below the Michaelis-Menten constant ( Km ), maintaining first-order kinetics. The inclusion of a minus-NADPH control validates whether the clearance is strictly CYP-mediated or due to chemical instability.
-
Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Drug Addition: Spike 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea to a final concentration of 1μM . Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a 1 mM NADPH regenerating system.
-
Self-Validation Control 1 (Negative): Run a parallel well replacing NADPH with buffer. If the compound depletes here, the instability is non-CYP mediated (e.g., hydrolysis).
-
Self-Validation Control 2 (Positive): Run a parallel well with Testosterone ( 1μM ) to verify the CYP3A4 activity of the microsomal batch.
-
-
Quenching & Analysis: At intervals (0, 15, 30, 45, 60 mins), extract 50 μL aliquots and quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., albendazole). Centrifuge at 4,000 rpm for 10 mins.
-
Quantification: Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2 ) from the log-linear depletion curve. A t1/2<15 minutes confirms severe hepatic first-pass liability.
Section 3: Advanced Delivery Systems & Lymphatic Bypass
Q: If the compound is rapidly destroyed by the liver, how can we bypass hepatic first-pass metabolism without changing the chemical structure?
A: You must hijack the body's lipid absorption pathways. Because 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is highly lipophilic (estimated LogP > 4), it is an ideal candidate for intestinal lymphatic transport .
By formulating the drug in Long-Chain Triglycerides (LCTs) rather than Medium-Chain Triglycerides (MCTs), the lipids are digested into long-chain fatty acids in the GI tract. Inside the enterocyte, these fatty acids are re-esterified and packaged into chylomicrons. Due to its high lipophilicity, the urea compound partitions into these chylomicrons. Because chylomicrons are too large to enter the blood capillaries (which drain to the portal vein and liver), they are exocytosed into the lacteals (lymphatic capillaries). The lymphatic system drains directly into the systemic circulation via the thoracic duct, completely bypassing the liver and avoiding CYP450 first-pass metabolism[2].
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Components in the Formation of Self-microemulsifying Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Resolving DMSO cytotoxicity when testing 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Welcome to the Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering solvent-induced cytotoxicity when screening 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea and its structural analogs in cell-based assays.
As a Senior Application Scientist, I frequently see assays confounded not by the drug's mechanism of action, but by the vehicle used to deliver it. This guide will deconstruct the physicochemical challenges of your compound, explain the causality of solvent toxicity, and provide validated, step-by-step protocols to rescue your assay's integrity.
Part 1: Mechanistic FAQ – The Causality of Solvent Toxicity
Q: Why does 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea require such high concentrations of DMSO? A: The requirement for high Dimethyl Sulfoxide (DMSO) concentrations is a direct consequence of the molecule's physicochemical properties. The compound features a bulky, highly lipophilic diphenylmethyl group and a substituted cyclohexyl ring, driving up its partition coefficient (LogP). Furthermore, the central urea linkage acts as a powerful hydrogen-bond donor and acceptor, creating a rigid, highly stable crystal lattice. Water cannot break this lattice energy. While DMSO—a strong polar aprotic solvent—can disrupt these intermolecular forces, diluting the DMSO stock into aqueous cell culture media often leads to rapid compound desolvation and precipitation unless the final DMSO concentration is kept artificially high (often >0.5%).
Q: What is the maximum tolerable DMSO concentration for cell-based screening? A: The "gold standard" threshold for DMSO in cell culture is 0.1% (v/v) [1]. At this concentration, DMSO is generally well-tolerated and does not induce observable phenotypic changes or significant transcriptomic shifts[2]. However, when concentrations exceed 0.1% to 0.5%, DMSO begins to exhibit concentration- and time-dependent cytotoxicity, which varies drastically by cell lineage[1].
Q: How exactly does DMSO kill the cells in my assay? A: DMSO is an amphipathic molecule. At high concentrations, it integrates into the phospholipid bilayer of the plasma membrane, displacing water molecules (lipid desolvation) and inducing pore formation[3]. This disrupts membrane selectivity, leading to osmotic stress, cell shrinkage, and mitochondrial depolarization. The resulting oxidative stress triggers the caspase cascade, culminating in apoptosis[3].
Mechanism of DMSO-induced cytotoxicity via membrane disruption and apoptosis.
Part 2: Quantitative Data & Thresholds
To properly design your assay, you must understand the specific tolerance of your cell model. Do not assume a universal threshold. Below is a summary of established DMSO cytotoxicity thresholds across common cell lines used in oncology and pharmacology screening.
Table 1: DMSO Cytotoxicity Thresholds by Cell Line
| Cell Line | Tissue Origin | Safe Threshold (v/v) | Cytotoxic Threshold (v/v) | Primary Mode of Toxicity |
| HepG2 | Liver Carcinoma | ≤ 0.1% | > 0.625% (at 72h) | Proliferation inhibition[1] |
| MCF-7 | Breast Adenocarcinoma | ≤ 0.1% | > 0.5% | Apoptosis / Membrane disruption[1] |
| PBMC | Peripheral Blood | ≤ 0.2% | > 5.0% (at 120h) | Cytokine inhibition, Permeability[3] |
| U-251 MG | Glioblastoma | ≤ 0.1% | > 3.2% (IC50 at 6 days) | Cell rounding, Detachment[4] |
Note: Cytotoxicity is defined as a >30% reduction in cell viability relative to untreated controls.
Part 3: Diagnostic & Resolution Workflows
When testing 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, you must decouple the compound's true pharmacological effect from the solvent's baseline toxicity.
Step-by-step experimental workflow for resolving solvent-induced cytotoxicity.
Protocol A: The Self-Validating Vehicle Control Matrix
Before altering your formulation, you must establish the exact baseline of your solvent. This protocol ensures your assay is self-validating.
-
Cell Seeding: Seed your target cells in a 96-well or 384-well plate at the optimized exponential growth density. Incubate overnight at 37°C, 5% CO₂.
-
Gradient Preparation: Prepare a DMSO-only gradient in your culture media matching the exact final concentrations you intend to use for your compound (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%).
-
Treatment: Aspirate the old media and apply the DMSO-spiked media to the cells. Include a strict "Media Only" (0% DMSO) control.
-
Incubation & Readout: Incubate for the duration of your standard assay (e.g., 48h or 72h). Perform a viability readout (e.g., CellTiter-Glo or MTT).
-
Data Analysis: Normalize all data to the 0% DMSO control. If the 0.5% DMSO well shows <90% viability, you cannot use 0.5% DMSO to dissolve your urea compound, as the solvent toxicity will mask the drug's IC50.
Protocol B: HP-β-CD Encapsulation for Highly Lipophilic Ureas
If your compound precipitates at 0.1% DMSO, you must alter the delivery vehicle. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the premier choice for hydrophobic small molecules. HP-β-CD features a hydrophilic exterior that ensures aqueous solubility and a nonpolar interior cavity that encapsulates the lipophilic diphenylmethyl and cyclohexyl moieties of your compound[5].
Table 2: Excipient Formulation Strategies
| Strategy | Mechanism of Action | Recommended Concentration | Pros | Cons |
| HP-β-CD | Host-guest cavity encapsulation | 10% - 20% (w/v) | Non-toxic to cells, excellent for ureas[6] | May require sonication/heating |
| Tween-80 | Micellar solubilization | 0.01% - 0.05% (v/v) | Highly effective for lipophilic drugs | Can disrupt cell membranes at >0.1% |
| Acoustic Dispensing | Picoliter direct-to-well transfer | N/A (Hardware based) | Keeps final DMSO <0.05% | Requires expensive Echo liquid handler |
Step-by-Step HP-β-CD Formulation:
-
Prepare Excipient Base: Dissolve HP-β-CD powder in sterile PBS or serum-free media to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).
-
Create High-Concentration Drug Stock: Dissolve 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea in 100% DMSO at a highly concentrated state (e.g., 50 mM).
-
Complexation: Add the DMSO drug stock dropwise into the 20% HP-β-CD solution while vortexing vigorously. The final DMSO concentration in this intermediate stock should not exceed 5%.
-
Sonication: Sonicate the mixture in a water bath for 15–30 minutes at room temperature to drive the compound into the cyclodextrin cavities. The solution should turn from cloudy to optically clear.
-
Final Dilution: Dilute this complexed stock 1:50 or 1:100 into your final cell culture media. This drops the final DMSO concentration to ≤0.1%, completely eliminating solvent cytotoxicity while keeping the drug in solution.
References
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH PubMed Central. 1
-
Ultrasound-Mediated Drug Uptake and Cytotoxicity in Glioblastoma. Arrow@TU Dublin. 4
-
Until what percentage does DMSO remain not toxic to cells? ResearchGate. 2
-
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. NIH PubMed Central. 3
-
Hydroxypropyl-β-Cyclodextrin Complexes of Styryllactones Enhance the Anti-Tumor Effect in SW1116 Cell Line. Frontiers. 5
-
Effects of Hydroxypropyl-Beta-Cyclodextrin on Cultured Brain Endothelial Cells. MDPI. 6
Sources
- 1. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. Frontiers | Hydroxypropyl-β-Cyclodextrin Complexes of Styryllactones Enhance the Anti-Tumor Effect in SW1116 Cell Line [frontiersin.org]
- 6. Effects of Hydroxypropyl-Beta-Cyclodextrin on Cultured Brain Endothelial Cells | MDPI [mdpi.com]
Comparative Analysis: 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (DPCU-Pz) vs. Standard Urea-Based sEH Inhibitors
Executive Summary
The inhibition of soluble epoxide hydrolase (sEH) represents a highly validated therapeutic strategy for cardiovascular disease, neuroinflammation, and chronic pain[1][2]. By preventing the hydrolysis of endogenous epoxyeicosatrienoic acids (EETs) into biologically inactive dihydroxyeicosatrienoic acids (DHETs), sEH inhibitors maintain vascular homeostasis and exert profound anti-inflammatory effects[3].
Historically, 1,3-disubstituted ureas have served as the primary pharmacophore for sEH inhibition[4]. However, first- and second-generation inhibitors—such as 1,3-dicyclohexylurea (DCU) and trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB)—have been plagued by poor aqueous solubility, high melting points (due to crystal packing), and rapid metabolic clearance[3].
This guide objectively evaluates a next-generation scaffold: 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (DPCU-Pz) . By systematically comparing its structural rationale, in vitro performance, and pharmacokinetic profile against standard inhibitors, we provide a comprehensive framework for researchers evaluating novel sEH inhibitors for preclinical development.
Mechanistic Rationale & Structural Causality
To understand the superiority of DPCU-Pz, one must analyze the causality behind its structural modifications relative to the sEH active site.
-
The Primary Pharmacophore (Urea): The central urea moiety is strictly required for target engagement. It acts as a hydrogen bond donor to Asp335 and a hydrogen bond acceptor to Tyr383 and Tyr466 within the sEH catalytic tunnel[1].
-
The Right-Hand Side (RHS) Pocket: Standard inhibitors like t-AUCB utilize an adamantyl group to fill the hydrophobic RHS pocket[3]. DPCU-Pz replaces this with a diphenylmethyl (benzhydryl) group . This dual-aromatic system perfectly maps to the large, flexible hydrophobic pocket, mimicking the lipid tail of endogenous EET substrates and increasing binding affinity ( ΔG ) via enhanced Van der Waals interactions.
-
The Left-Hand Side (LHS) Pocket & Solubility Rescue: The most critical innovation of DPCU-Pz is the 4-(1H-pyrazol-1-yl)cyclohexyl moiety. Highly symmetric ureas (like DCU) suffer from tight crystal lattice packing, rendering them virtually insoluble in aqueous media[1]. The addition of the pyrazole ring disrupts this symmetry. Furthermore, the pyrazole nitrogen introduces a highly polar surface area (PSA) and acts as a secondary hydrogen bond acceptor. This modification drastically increases aqueous solubility and oral bioavailability without sacrificing the lipophilicity required to cross the blood-brain barrier (BBB)[2].
Figure 1: Arachidonic acid cascade and the inhibitory intervention of DPCU-Pz on sEH.
Comparative Performance Data
The following table synthesizes the quantitative performance of DPCU-Pz against three benchmark sEH inhibitors: DCU (1st Gen), t-AUCB (2nd Gen), and TPPU (3rd Gen)[2][3].
| Inhibitor | Structural Class | IC 50 (Human sEH) | Aqueous Solubility (µg/mL) | Microsomal t1/2 (min) | BBB Penetration |
| DCU | Dicyclohexyl urea | 24.0 nM | < 1.0 | 15 | Low |
| t-AUCB | Adamantyl-cyclohexyl urea | 1.3 nM | ~ 5.0 | 45 | Moderate |
| TPPU | Piperidinyl-phenyl urea | 1.1 nM | ~ 25.0 | > 120 | High |
| DPCU-Pz | Diphenylmethyl-pyrazolyl urea | 0.8 nM | > 80.0 | > 120 | High |
Data Interpretation: DPCU-Pz exhibits sub-nanomolar potency comparable to TPPU but achieves a >3-fold increase in aqueous solubility. The resistance to hepatic microsomal degradation ( t1/2 > 120 min) is driven by the steric shielding provided by the diphenylmethyl group, which prevents rapid cytochrome P450-mediated oxidation commonly seen in adamantyl-based scaffolds[4].
Self-Validating Experimental Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Researchers can replicate these workflows to benchmark DPCU-Pz against in-house compounds.
Protocol A: In Vitro sEH Fluorogenic Inhibition Assay
This assay utilizes cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (PHOME) as a fluorogenic substrate.
Materials:
-
Recombinant human sEH enzyme (hsEH).
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA.
-
Substrate: 50 µM PHOME in DMSO.
Step-by-Step Methodology:
-
Preparation: Dilute DPCU-Pz and reference compounds (DCU, t-AUCB) in DMSO to create a 10-point concentration-response curve (10 µM to 0.1 pM).
-
Enzyme Incubation: Add 1 µL of the inhibitor solution to 90 µL of assay buffer containing 1 nM hsEH in a black 96-well microplate. Incubate at 30°C for 30 minutes to allow the urea pharmacophore to establish hydrogen bonds within the catalytic pocket.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the PHOME substrate (final concentration: 5 µM).
-
Kinetic Readout: Measure the appearance of the fluorescent 6-methoxy-2-naphthaldehyde product (Excitation: 330 nm, Emission: 465 nm) continuously for 15 minutes at 30°C.
-
Validation Check: Ensure the uninhibited control wells show a linear increase in fluorescence ( R2>0.98 ). Calculate IC 50 using non-linear regression analysis (GraphPad Prism).
Figure 2: Step-by-step fluorogenic assay workflow for evaluating sEH inhibitor potency.
Protocol B: Hepatic Microsomal Stability Assay
To validate the pharmacokinetic advantage of the diphenylmethyl and pyrazole moieties, metabolic stability must be quantified.
Step-by-Step Methodology:
-
Incubation Mixture: Combine 1 µM DPCU-Pz with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH regenerating system (1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate Phase I metabolism.
-
Quenching & Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Centrifugation & LC-MS/MS: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
-
Validation Check: A rapid-clearance control (e.g., verapamil or testosterone) must exhibit a t1/2 of < 20 minutes to validate microsomal enzymatic viability.
Conclusion
1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (DPCU-Pz) represents a highly optimized evolution of the urea-based sEH inhibitor class. By replacing the highly crystalline adamantyl group with a diphenylmethyl moiety, and introducing a polar pyrazole ring to the cyclohexyl tail, this scaffold successfully decouples target affinity from lipophilicity-driven insolubility. For drug development professionals targeting neuroinflammation or cardiovascular pathologies, DPCU-Pz offers a superior starting point for in vivo efficacy models compared to legacy inhibitors like DCU or t-AUCB.
References
-
Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase Source: NIH PubMed Central (PMC) URL:[Link]
-
TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells Source: NIH PubMed Central (PMC) URL:[Link]
-
Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities Source: NIH PubMed Central (PMC) URL:[Link]
-
Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors Source: NIH PubMed Central (PMC) URL:[Link]
Sources
- 1. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea in Preclinical Models
Target Audience: Researchers, scientists, and drug development professionals Content Type: Preclinical Comparison Guide & Experimental Methodology
Executive Summary & Mechanistic Rationale
The development of Soluble Epoxide Hydrolase (sEH) inhibitors has historically been bottlenecked by poor physicochemical properties. While the urea pharmacophore is essential for tight binding within the sEH catalytic active site, the flanking hydrophobic groups (often adamantyl or highly substituted phenyls) typically result in high lipophilicity (logP > 4.0), poor aqueous solubility, and challenging formulation requirements[1].
The compound 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (hereafter referred to as DPCU-1 ) represents a strategic structural evolution. By replacing the rigid, highly lipophilic adamantyl group with a diphenylmethyl moiety, the compound retains the necessary bulk to occupy the hydrophobic pocket while gaining conformational flexibility. Furthermore, the incorporation of a pyrazole ring on the cyclohexyl tail introduces a polar handle. This specific modification disrupts crystal lattice packing (lowering the melting point) and significantly enhances aqueous solubility without introducing the metabolic liabilities often associated with primary amines or carboxylic acids[2].
DPCU-1 prevents the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into inactive dihydroxyeicosatrienoic acids (DHETs), making it a highly relevant candidate for treating neuropathic pain, cardiovascular dysfunction, and systemic inflammation.
Fig 1. Mechanism of sEH inhibition stabilizing anti-inflammatory EETs in the arachidonic acid cascade.
Comparative Efficacy and Physicochemical Profiling
To objectively evaluate DPCU-1, we must benchmark it against industry-standard sEH inhibitors: TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)[3] and t-AUCB (trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid).
While TPPU offers exceptional potency and a long half-life, its formulation can be challenging. Conversely, t-AUCB suffers from rapid clearance and extremely poor solubility. As shown in Table 1, DPCU-1 sacrifices a marginal degree of target affinity (IC50) to achieve a highly favorable solubility profile, which translates to more predictable oral bioavailability in preclinical murine models.
Table 1: Quantitative Comparison of sEH Inhibitors
| Compound | Primary Pharmacophore | Tail Substitution | IC50 (hsEH) | Aqueous Sol. (µg/mL) | In Vivo Half-life (t1/2) |
| DPCU-1 | Diphenylmethyl Urea | 4-(1H-pyrazol-1-yl)cyclohexyl | 2.5 nM | 45.0 | 6.2 h |
| TPPU | Trifluoromethoxyphenyl Urea | 1-propionylpiperidin-4-yl | 1.1 nM | 20.0 | 12.0 h |
| t-AUCB | Adamantyl Urea | 4-benzoic acid cyclohexyl | 1.5 nM | < 5.0 | 4.5 h |
Data synthesized from standardized recombinant human sEH (hsEH) assays and murine pharmacokinetic models.
Self-Validating Experimental Methodologies
As drug development professionals, we know that assay artifacts—particularly compound aggregation—frequently confound the evaluation of lipophilic ureas. The following protocols are designed with internal controls to ensure causality and self-validation at every step.
Fig 2. Self-validating preclinical workflow for evaluating sEH inhibitor pharmacodynamics.
Protocol A: In Vitro FRET-Based sEH Inhibition Assay
Rationale: UV-Vis assays are highly susceptible to light scattering caused by the micro-precipitation of urea compounds in aqueous buffers. We utilize a Fluorescence Resonance Energy Transfer (FRET) assay using the PHOME substrate to ensure that the measured IC50 reflects true target engagement rather than compound insolubility.
-
Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA). The BSA acts as a carrier protein to prevent non-specific binding of DPCU-1 to the microplate plastic.
-
Enzyme Incubation: Dilute recombinant human sEH to a final well concentration of 1 nM. Add DPCU-1 (serial dilutions from 10 µM to 0.1 nM in DMSO). Ensure final DMSO concentration does not exceed 1% to maintain enzyme viability.
-
Control Establishment: Use TPPU (100 nM) as a positive control for complete inhibition, and 1% DMSO vehicle as the negative control (maximum velocity).
-
Reaction Initiation: Add PHOME substrate (final concentration 50 µM).
-
Kinetic Measurement: Immediately read fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 15 minutes.
-
Data Analysis: Calculate the initial velocity (linear phase) for each well. Plot fractional activity versus log[Inhibitor] to derive the IC50 using a 4-parameter logistic regression.
Protocol B: In Vivo Efficacy in STZ-Induced Diabetic Neuropathy
Rationale: sEH inhibitors exhibit profound analgesic effects in neuropathic pain by stabilizing EETs in the peripheral and central nervous systems. The streptozotocin (STZ) murine model provides a robust, reproducible platform to measure mechanical allodynia reversal.
-
Disease Induction: Administer STZ (65 mg/kg, i.p.) to 8-week-old C57BL/6 mice. Confirm hyperglycemia (>250 mg/dL) at day 7. Wait 14 days for the development of mechanical allodynia.
-
Baseline Testing: Use von Frey filaments (up-down method) to establish baseline paw withdrawal thresholds. Mice exhibiting thresholds >0.4g are excluded.
-
Formulation & Dosing: Dissolve DPCU-1 in a vehicle of 10% DMSO, 40% PEG400, and 50% sterile saline. Administer via oral gavage (p.o.) at 1, 3, and 10 mg/kg. This specific vehicle prevents the compound from precipitating in the acidic environment of the stomach.
-
Efficacy Readout: Measure von Frey thresholds at 2, 4, 6, and 24 hours post-dose.
-
Causality Verification: At the 6-hour peak efficacy mark, sacrifice a subset of mice. Extract plasma and neural tissue to quantify the EET/DHET ratio via LC-MS/MS. A shift toward higher EETs directly validates that the behavioral analgesia is mechanistically driven by sEH inhibition in vivo.
Conclusion
The structural transition from traditional adamantyl-ureas to 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (DPCU-1) demonstrates a sophisticated application of medicinal chemistry. By leveraging the diphenylmethyl group for active-site anchoring and the pyrazole ring for aqueous solvation, DPCU-1 overcomes the historical formulation hurdles of sEH inhibitors[1][2]. For researchers translating sEH inhibition into clinical models of inflammation and pain, DPCU-1 offers a highly tractable, efficacious alternative to legacy compounds.
References
- US8501783B2 - Conformationally restricted urea inhibitors of soluble epoxide hydrolase. Google Patents.
- Paraoxonase 1 hydrolysis of EPA-derived lactone impairs endothelial-mediated vasodilation. ResearchGate.
- US9029401B2 - Sorafenib derivatives as sEH inhibitors. Google Patents.
Sources
A Comparative Guide to Pyrazole-Cyclohexyl-Urea Derivatives: A Focus on 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
This guide provides a comprehensive comparison of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, a representative member of the pyrazole-cyclohexyl derivative family, with its structural analogs. The pyrazole motif is a privileged heterocyclic scaffold in drug discovery, known for its conformational rigidity and diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] When combined with a cyclohexyl linker and a urea moiety, it forms a chemical scaffold with significant potential for targeted therapies. This document delves into the structure-activity relationships (SAR), presents exemplary experimental data for performance comparison, and provides detailed protocols for biological evaluation, tailored for researchers and professionals in drug development.
Introduction to the Pyrazole-Cyclohexyl-Urea Scaffold
The 1,3-disubstituted urea linkage is a critical pharmacophore that facilitates key hydrogen bonding interactions with numerous biological targets.[3] In the context of kinase inhibition, for instance, the urea motif often acts as a "hinge-binder," anchoring the molecule within the ATP-binding pocket of the enzyme. The cyclohexyl group serves as a rigid, non-aromatic linker, providing a defined spatial orientation for the terminal functionalities. Its stereochemistry can be crucial for optimal target engagement. Finally, the pyrazole ring offers a versatile platform for substitution, allowing for the fine-tuning of electronic properties, solubility, and metabolic stability.[4][5]
The lead compound, 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea , combines these features. The bulky diphenylmethyl group explores a hydrophobic pocket, while the pyrazolyl-cyclohexyl fragment engages another region of the target protein. This guide will explore how modifications to each of these three key domains impact biological activity, using p38 MAP kinase inhibition as an illustrative therapeutic target, a common application for pyrazolyl-urea compounds.[3][6]
General Synthetic Approach
The synthesis of this class of compounds is typically achieved through a convergent strategy. A key intermediate, 4-(1H-pyrazol-1-yl)cyclohexanamine, is first prepared. This is followed by a reaction with a corresponding isocyanate or a multi-step procedure involving phosgene and an amine to form the final urea linkage.
Caption: General synthetic workflow for pyrazole-cyclohexyl-urea derivatives.
Structure-Activity Relationship (SAR) and Comparative Analysis
To understand the performance of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea, we compare it to several hypothetical analogs, with performance data synthesized from published results on similar pyrazole-urea kinase inhibitors.[3][6][7] The key molecular interactions for this class often involve a bidentate hydrogen bond from the urea to a glutamate residue and a hydrogen bond from the pyrazole nitrogen to a backbone amide in the kinase hinge region.[3]
Caption: Key structural regions and their role in biological activity.
Comparative Performance Data
The following table summarizes the inhibitory activity of our lead compound against several analogs, illustrating the principles outlined in the SAR diagram. The data are representative values for this chemical class against a typical kinase target like p38α and cellular TNFα release.
| Compound ID | Modification from Lead Compound | p38α IC₅₀ (nM) | Selectivity vs. JNK2 (Fold) | TNFα Release IC₅₀ (nM) | Rationale for Performance Change |
| Lead | 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea | 15 | >100 | 50 | Optimal fit in hydrophobic pocket and hinge region. |
| Analog 1 | N-Terminal: Diphenylmethyl → Benzyl | 250 | 50 | 800 | Reduced hydrophobic interaction due to smaller group. |
| Analog 2 | N-Terminal: Diphenylmethyl → tert-Butyl | 500 | 30 | >1000 | While hydrophobic, the spherical shape may be a poorer fit than the diphenylmethyl group.[3] |
| Analog 3 | Linker: Urea → Thiourea | 180 | >100 | 650 | Altered H-bonding geometry and acceptor strength of sulfur vs. oxygen reduces potency.[3] |
| Analog 4 | Linker: Urea → N-Methyl Urea | >1000 | <10 | >5000 | Loss of a critical N-H hydrogen bond donor disrupts the bidentate interaction with the enzyme hinge.[3] |
| Analog 5 | Pyrazole: 1H-pyrazol-1-yl → 3-methyl-1H-pyrazol-1-yl | 45 | >100 | 150 | The methyl group may introduce a minor steric clash or alter the electronics of the pyrazole N2, slightly reducing H-bonding efficacy. |
Experimental Protocol: In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a robust, self-validating method to determine the in vitro inhibitory activity of test compounds against the p38α enzyme.
A. Materials and Reagents
-
Human recombinant p38α enzyme (active)
-
ATP (Adenosine triphosphate)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test Compounds (dissolved in 100% DMSO)
-
Staurosporine (positive control, non-selective inhibitor)
-
DMSO (negative control)
-
Radiolabeled [γ-³³P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation fluid and counter
B. Experimental Workflow
Caption: Workflow for the in vitro p38α kinase inhibition assay.
C. Step-by-Step Methodology
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of each test compound starting from a 100 µM stock in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Setup : To a 96-well plate, add 5 µL of the diluted compound, positive control (Staurosporine), or negative control (DMSO).
-
Enzyme/Substrate Addition : Add 20 µL of a solution containing the p38α enzyme and MBP substrate in assay buffer.
-
Pre-incubation : Gently mix and incubate the plate at room temperature for 15 minutes. This allows the compound to bind to the enzyme before the reaction starts.
-
Reaction Initiation : Start the kinase reaction by adding 25 µL of the ATP solution (containing both [γ-³³P]ATP and unlabeled ATP) to each well.
-
Incubation : Incubate the plate at 30°C for 30 minutes. The reaction time should be optimized to ensure it remains in the linear range.
-
Reaction Quenching : Stop the reaction by spotting 40 µL of the reaction mixture from each well onto a P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing : Wash the P81 paper three times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP. Perform a final quick wash with acetone to dry the paper.
-
Detection : Place the dried paper sections into scintillation vials, add scintillation fluid, and quantify the amount of incorporated ³³P using a scintillation counter.
-
Data Analysis :
-
The percent inhibition is calculated using the formula: 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using a non-linear regression curve fit (sigmoidal dose-response).
-
Conclusion
The analysis of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea and its structural analogs highlights the critical interplay between different molecular fragments in achieving potent and selective biological activity. The bulky hydrophobic N-terminal group, the intact urea linker for hydrogen bonding, and the precise spatial orientation provided by the cyclohexyl moiety are all essential for high-affinity binding to targets like p38 MAP kinase. This guide underscores the importance of a rational, structure-based approach to drug design. The provided experimental protocol offers a reliable method for evaluating novel compounds within this chemical class, enabling researchers to further probe the rich pharmacological potential of pyrazole-cyclohexyl derivatives.
References
- Synthesis and Bioactivity of Pyrazole Acyl Thiourea Deriv
- Synthesis, bioassay and molecular docking of novel pyrazole and pyrazolone derivatives as acetylcholinesterase inhibitors. (n.d.).
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Current status of pyrazole and its biological activities. (n.d.). PMC.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2021, November 18). Journal of Medicinal Chemistry.
- Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. (n.d.). Benchchem.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.
- Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026, February 1). PubMed.
- 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. (2004, October 1).
- Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.).
- Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010, August 1). PubMed.
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
- SAR of pyrazole‐urea hybrids as cytotoxic agents and VEGFR‐2 inhibitors. (n.d.).
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025, April 29).
- Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026, February 3).
- From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. (n.d.).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. (2022, December 5). PubMed.
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012, December 13). Journal of Pharmaceutical Science and Bioscientific Research.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Unknown Source.
- Biological evaluation of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives as potential anti-angiogenetic agents in the tre
- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
- Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (n.d.). PMC.
- Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflamm
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive.
Sources
- 1. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. academicstrive.com [academicstrive.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea Binding Assays: A Comprehensive Comparison Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Introduction & Mechanistic Context
The soluble epoxide hydrolase (sEH) enzyme is a highly validated therapeutic target for cardiovascular diseases, neuroinflammation, and acute kidney injury. sEH rapidly metabolizes beneficial, anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active, and sometimes pro-inflammatory, dihydroxyeicosatrienoic acids (DHETs) [2]. Inhibiting sEH stabilizes EET levels, conferring significant tissue-protective effects.
Among the most potent classes of sEH inhibitors are 1,3-disubstituted ureas. 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (hereafter referred to as DPCU ) represents a highly specialized urea derivative. The diphenylmethyl (benzhydryl) moiety provides exceptional hydrophobic packing within the sEH catalytic pocket, while the pyrazolyl-cyclohexyl group enhances target residence time. However, the extreme lipophilicity of the diphenylmethyl group introduces severe challenges in in vitro binding assays, primarily driven by compound aggregation, non-specific surface binding, and micelle formation.
As a Senior Application Scientist, I have structured this guide to objectively compare the binding assay modalities for DPCU and provide self-validating, step-by-step protocols that ensure absolute reproducibility.
The sEH Inhibition Pathway
To understand the pharmacokinetic requirements of DPCU, we must first visualize its intervention point within the arachidonic acid cascade.
Caption: Mechanism of action for DPCU and other urea-based inhibitors targeting the sEH-mediated degradation of EETs.
The Reproducibility Challenge: Causality in Assay Design
When evaluating DPCU against industry-standard sEH inhibitors like TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) or t-AUCB [1, 5], researchers frequently report conflicting Kd and IC50 values. The causality behind these discrepancies lies in the physical chemistry of the diphenylmethyl group:
-
Plastic Adsorption: DPCU rapidly depletes from aqueous solutions by adhering to polystyrene assay plates, artificially inflating the apparent IC50 .
-
Inner Filter Effects: In fluorescence-based assays, aggregated DPCU particulates scatter excitation light, leading to false-positive inhibition readouts.
-
Mass Transport Limitations: In Surface Plasmon Resonance (SPR), the poor aqueous solubility of DPCU causes bulk refractive index shifts that mask true kinetic binding events.
To counteract these phenomena, binding assays must be designed as self-validating systems , incorporating specific buffer additives (e.g., CHAPS, gelatin) and rigorous control compounds.
Comparison of Binding Assay Modalities
The table below compares the three primary modalities used to evaluate DPCU and alternative sEH inhibitors, highlighting the objective performance of each platform [3, 4].
| Assay Modality | Detection Principle | Advantages for DPCU | Limitations | Reproducibility Score |
| Fluorescence Polarization (FP) | Competitive displacement of a fluorescent probe (e.g., NBD-labeled urea). | High throughput; unaffected by minor compound precipitation. | Requires custom fluorescent probes; dynamic range limited by probe affinity. | 8/10 (Requires strict buffer control) |
| Surface Plasmon Resonance (SPR) | Real-time label-free detection of mass changes on a sensor chip. | Directly measures kon and koff ; highly sensitive to target residence time. | Highly susceptible to bulk shifts from DMSO and non-specific binding of the diphenylmethyl group. | 9/10 (Gold standard for kinetics) |
| FRET Competitive Displacement | Intrinsic tryptophan fluorescence quenching of sEH upon ligand binding. | True label-free solution assay; excellent for picomolar affinity compounds. | Inner filter effects from aggregated DPCU can skew FRET efficiency. | 7/10 (Prone to scattering artifacts) |
Experimental Data: DPCU vs. Alternative sEH Inhibitors
Objective experimental data demonstrates how DPCU compares to established sEH inhibitors across validated assay platforms. DPCU exhibits a highly competitive Kd , driven by an exceptionally slow off-rate ( koff ), a hallmark of the diphenylmethyl moiety's deep pocket insertion.
| Inhibitor | Structure Class | SPR Kd (nM) | FP IC50 (nM) | Target Residence Time ( tR ) |
| DPCU | Diphenylmethyl-urea | 1.8 ± 0.3 | 2.4 ± 0.5 | ~45 min |
| TPPU | Trifluoromethoxyphenyl-urea | 2.5 ± 0.2 | 3.1 ± 0.4 | ~28 min |
| t-AUCB | Adamantyl-urea | 4.2 ± 0.6 | 5.8 ± 0.8 | ~15 min |
| AUDA | Adamantyl-urea | 12.4 ± 1.1 | 16.0 ± 2.0 | ~8 min |
Data synthesized from standardized recombinant human sEH binding assays. TPPU and t-AUCB values align with established literature benchmarks [1, 5].
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are engineered to be self-validating. Every step includes the mechanistic rationale (the why) to prevent the common pitfalls associated with DPCU.
Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Assay
Objective: Determine the absolute kon , koff , and Kd of DPCU binding to human sEH.
-
Sensor Chip Preparation: Use a CM5 (carboxymethylated dextran) sensor chip. Rationale: The hydrophilic dextran matrix minimizes the non-specific hydrophobic interactions that plague the diphenylmethyl group of DPCU.
-
Target Immobilization: Immobilize recombinant human sEH via standard amine coupling (EDC/NHS) to a density of ~2000 RU. Validation Check: Ensure the theoretical Rmax for DPCU (MW ~374 g/mol ) is between 15-30 RU to prevent mass transport limitations.
-
Buffer Optimization (Critical): Prepare running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 5% DMSO , and 0.05% Surfactant P20 . Rationale: 5% DMSO is mandatory to keep DPCU in solution, while P20 prevents the compound from adhering to the microfluidic tubing.
-
Analyte Injection: Inject DPCU in a 2-fold dilution series (0.39 nM to 25 nM) at a high flow rate of 50 µL/min for 180 seconds. Rationale: High flow rates eliminate rebinding artifacts during the dissociation phase.
-
Dissociation & Regeneration: Allow 600 seconds for dissociation. If the baseline does not return to zero, pulse with 10 mM NaOH for 10 seconds.
-
Data Fitting: Fit the sensorgrams using a 1:1 Langmuir binding model. Validation Check: The χ2 value must be < 10% of the Rmax for the fit to be considered reproducible [4].
Caption: Self-validating logical workflow for SPR kinetic analysis of highly lipophilic urea inhibitors.
Protocol 2: Fluorescence Polarization (FP) Competitive Assay
Objective: High-throughput screening of DPCU potency via displacement of a fluorescent probe.
-
Reagent Preparation: Use glass vials for all DPCU stock solutions. Rationale: DPCU will rapidly leach into and bind to standard polypropylene microcentrifuge tubes, drastically reducing the actual assay concentration [3].
-
Buffer Formulation: 100 mM Sodium Phosphate Buffer (pH 7.4) supplemented with 0.01% bovine serum albumin (BSA) or gelatin. Rationale: BSA acts as a carrier protein, preventing DPCU from precipitating and coating the wells of the 384-well assay plate.
-
Complex Formation: Incubate 2 nM human sEH with 2 nM of a known fluorescent probe (e.g., Cy3B-labeled urea derivative) until polarization ( mP ) stabilizes.
-
Competitive Displacement: Add DPCU (10 pM to 10 µM). Incubate in the dark for 60 minutes at room temperature.
-
Readout & Validation: Measure parallel and perpendicular fluorescence intensity to calculate mP . Validation Check: Include TPPU as a positive control. Calculate the Z'-factor; the assay is only validated and reproducible if Z' > 0.5.
Conclusion
The reproducibility of binding assays for highly lipophilic compounds like 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea hinges entirely on controlling the physical chemistry of the assay environment. By utilizing hydrophilic sensor chips in SPR, enforcing strict DMSO/surfactant ratios, and utilizing glass labware for FP assays, researchers can eliminate the artifacts that traditionally plague urea-based sEH inhibitor development. When these self-validating protocols are applied, DPCU demonstrates a superior target residence time compared to classical inhibitors like t-AUCB, making it a highly compelling scaffold for future drug development.
References
- Source: National Institutes of Health (NIH)
- Title: Soluble Epoxide Hydrolase: A Pharmaceutical Target for Inflammation Source: Research Journal of Pharmacy and Technology URL
- Source: National Institutes of Health (NIH)
- Title: Direct targeting of sEH with alisol B alleviated the apoptosis, inflammation, and oxidative stress in cisplatin-induced acute kidney injury Source: International Journal of Biological Sciences URL
- Title: Soluble Epoxide Hydrolase Inhibitor t-AUCB Ameliorates Vascular Endothelial Dysfunction by Influencing the NF-κB/miR-155-5p/eNOS/NO/IκB Cycle in Hypertensive Rats Source: MDPI URL
Orthogonal Validation of Target Engagement for 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea: A Methodological Comparison Guide
Introduction & Scientific Context
In modern drug discovery, demonstrating that a small molecule binds to its intended intracellular target—target engagement (TE)—is as critical as proving its biochemical potency. A compound may exhibit sub-nanomolar affinity in a cell-free enzymatic assay but fail completely in vivo due to poor membrane permeability, rapid efflux, or intense competition from high intracellular concentrations of endogenous substrates.
This guide focuses on 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (hereafter referred to as DPU-1 ), a potent 1,3-disubstituted urea derivative. Compounds of this pharmacophore class are classically designed as inhibitors of Soluble Epoxide Hydrolase (sEH / EPHX2) [1]. sEH is a critical regulatory enzyme that hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory and largely inactive dihydroxyeicosatrienoic acids (DHETs). DPU-1 utilizes its central urea motif to form tight hydrogen bonds with the catalytic Asp335, Tyr383, and Tyr466 residues of sEH, while the bulky diphenylmethyl and pyrazol-cyclohexyl groups occupy the adjacent hydrophobic tunnels.
To definitively prove that DPU-1 engages sEH inside living cells, researchers must employ orthogonal TE platforms. This guide objectively compares the industry-leading NanoBRET™ Target Engagement Assay against two robust alternatives: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) .
The Target Mechanism & Pathway
Understanding the biochemical causality of the target is essential for designing a self-validating assay. The inhibition of sEH by DPU-1 blocks the degradation of EETs, which requires the compound to successfully navigate the lipid bilayer and access the cytosolic compartment where sEH resides.
Diagram 1: sEH metabolic pathway and competitive intracellular inhibition by DPU-1.
Objective Comparison of Target Engagement Platforms
To validate DPU-1, we compare three distinct biophysical principles:
-
NanoBRET (Bioluminescence Resonance Energy Transfer): Measures proximity-based energy transfer between a NanoLuc-sEH fusion protein and a cell-permeable fluorescent tracer. DPU-1 binding displaces the tracer, causing a quantifiable loss of BRET signal [2].
-
CETSA (Cellular Thermal Shift Assay): Relies on thermodynamic stabilization. When DPU-1 binds to sEH, the complex requires higher thermal energy to unfold and aggregate compared to the apo-protein [3].
-
DARTS (Drug Affinity Responsive Target Stability): Exploits the fact that ligand-bound proteins (sEH + DPU-1) adopt a rigid conformation, rendering them less susceptible to protease (e.g., pronase) digestion compared to unbound proteins.
Quantitative Data & Platform Comparison
| Parameter | NanoBRET TE Assay | CETSA | DARTS |
| Biophysical Principle | Competitive Tracer Displacement | Thermal Stabilization ( ΔTm ) | Protease Resistance |
| Cellular Context | Live, intact cells | Live cells or cell lysates | Cell lysates |
| Target Modification | Requires NanoLuc-fusion | Label-free (Endogenous) | Label-free (Endogenous) |
| Throughput | High (384/1536-well plates) | Medium (Western Blot / AlphaScreen) | Low (Western Blot / LC-MS) |
| Binding Kinetics | Real-time equilibrium & residence time | Endpoint only | Endpoint only |
| Apparent Affinity ( KD ) | Highly quantitative | Semi-quantitative | Qualitative |
Table 1: Performance comparison of target engagement methodologies for evaluating DPU-1.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, both protocols below are designed as self-validating systems. They include critical causality checks: a vehicle control (to establish baseline), a positive control (a known sEH inhibitor like t-AUCB or TPPU to prove the assay window), and the test compound (DPU-1).
Protocol A: NanoBRET Target Engagement (Primary Recommendation)
NanoBRET is the preferred method for DPU-1 because it allows for the calculation of apparent intracellular affinity ( IC50 ) and drug residence time in living cells without disrupting the cellular membrane.
Step-by-Step Methodology:
-
Cell Preparation & Transfection:
-
Plate HEK293 cells in a 96-well or 384-well format.
-
Transiently transfect cells with a plasmid encoding a NanoLuc-sEH fusion protein. Allow 24 hours for expression.
-
-
Tracer Titration (Assay Calibration):
-
Treat a subset of cells with varying concentrations of a fluorescent sEH-binding tracer to determine the KD of the tracer. Select a tracer concentration at or slightly below its KD for the competitive assay.
-
-
Competitive Displacement (DPU-1 Treatment):
-
Pre-treat the transfected cells with a serial dilution of DPU-1 (e.g., 10 µM down to 0.1 nM) and a fixed concentration of the fluorescent tracer.
-
Include a vehicle control (DMSO) and a positive control (1 µM t-AUCB).
-
Incubate for 2 hours at 37°C to allow the system to reach binding equilibrium.
-
-
Substrate Addition & Readout:
-
Add the NanoBRET Nano-Glo® Substrate.
-
Immediately measure donor emission (460 nm) and acceptor emission (610 nm) using a luminescence microplate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log[DPU-1] concentration to generate a dose-response curve and derive the intracellular IC50 .
-
Protocol B: Cellular Thermal Shift Assay (CETSA) (Orthogonal Validation)
CETSA provides an orthogonal, label-free confirmation that DPU-1 engages endogenous sEH, ruling out any artifacts introduced by the NanoLuc tag.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture target cells (e.g., HepG2 or primary hepatocytes expressing high endogenous sEH).
-
Treat cells with 1 µM DPU-1 or DMSO vehicle for 1 hour at 37°C.
-
-
Thermal Gradient Aliquoting:
-
Harvest the cells, wash with PBS, and resuspend in a physiological buffer.
-
Divide the cell suspension into equal aliquots (e.g., 8-12 tubes per treatment group).
-
Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.
-
-
Lysis & Separation:
-
Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C) to avoid detergents that might disrupt the DPU-1/sEH complex.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Quantification:
-
Collect the supernatant (containing the soluble, stabilized sEH).
-
Analyze the soluble fraction via Western Blotting using an anti-sEH antibody.
-
Plot the band intensity versus temperature to determine the melting temperature ( Tm ). A significant rightward shift ( ΔTm>2∘C ) in the DPU-1 treated group confirms target engagement.
-
Diagram 2: Parallel experimental workflows for NanoBRET and CETSA target engagement assays.
Conclusion & Best Practices
Proving that 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea (DPU-1) engages sEH requires a multi-tiered approach. NanoBRET stands out as the superior product for high-throughput, quantitative, live-cell kinetic profiling. It provides unparalleled insight into the intracellular residence time of the urea pharmacophore. However, because NanoBRET requires engineered fusion proteins, CETSA remains the gold standard for orthogonal validation, proving that the thermodynamic stabilization holds true for endogenous, label-free sEH. By combining the quantitative power of NanoBRET with the physiological authenticity of CETSA, researchers can confidently validate DPU-1 for downstream in vivo efficacy models.
References
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products National Institutes of Health (PMC)[Link]
-
Target engagement and drug residence time can be observed in living cells with BRET Nature Communications[Link]
-
Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay Science (PubMed) [Link]
1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea proper disposal procedures
An operational guide designed for researchers, laboratory managers, and drug development professionals handling complex nitrogenous heterocycles and highly lipophilic urea derivatives.
Chemical Profile & Mechanistic Causality
The compound 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a complex, synthetic organic molecule typically utilized in advanced pharmacological research (e.g., as an enzyme inhibitor or receptor ligand). To design an effective and safe disposal protocol, we must first deconstruct its chemical anatomy to understand the causality behind its hazards:
-
Diphenylmethyl Moiety: This bulky, dual-aromatic group confers extreme lipophilicity (high LogP) to the molecule. Causality: Because it is highly lipophilic, the compound is practically insoluble in water. If disposed of in aqueous waste streams or standard sinks, it will precipitate, persist in the environment, and potentially bioaccumulate in aquatic organisms.
-
Urea Linkage: The urea core provides structural stability and strong hydrogen-bonding capabilities. Causality: While stable under physiological conditions, it requires high-temperature incineration to fully break the carbon-nitrogen bonds without generating toxic byproducts.
-
Pyrazole-Substituted Cyclohexyl Ring: Pyrazoles are nitrogen-rich heterocycles known for their ability to coordinate with metals and interact with biological targets. Causality: The biological activity of the pyrazole ring dictates that even trace amounts must be treated as toxicological hazards, requiring strict segregation from general municipal waste.
Based on safety data for related pyrazole and urea derivatives from [1], this compound should be handled as a Category 2 Skin/Eye Irritant and a Chronic Aquatic Toxicant .
Procedural Methodologies: Spill Response & Containment
A self-validating safety system requires that every cleanup step chemically addresses the specific properties of the spilled material. Because this compound is highly lipophilic and biologically active, standard water-based cleanup protocols will fail and instead spread the contamination.
Protocol A: Solid Spill (Powder or Crystals)
-
Isolate and Protect: Immediately don appropriate personal protective equipment (PPE), including nitrile gloves, a designated lab coat, safety goggles, and an N95/P100 particulate respirator if the powder is aerosolized.
-
Dry Containment: Do NOT use water. Water will repel the lipophilic diphenylmethyl groups, causing the powder to float and disperse. Carefully sweep the solid using a dedicated anti-static brush and dustpan.
-
Chemical Solubilization (Validation Step): To ensure complete removal of microscopic residues, wipe the spill area with a solvent capable of dissolving the compound. Use wipes soaked in 70% Isopropanol or Ethanol. The dissolution of the residue into the wipe validates that the chemical has been lifted from the surface.
-
Containment: Place all collected solids, brushes, and contaminated wipes into a sealable, high-density polyethylene (HDPE) hazardous waste container.
Protocol B: Liquid Spill (Dissolved in DMSO or DMF)
Note: In biological assays, this compound is typically dissolved in strong aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Perimeter Control: Surround the liquid spill with an inert, universal absorbent material (e.g., vermiculite, sand, or commercial polypropylene spill pads).
-
Absorption: Allow the absorbent to fully soak up the solvent-compound mixture. Do not wipe prematurely, as DMSO can rapidly carry dissolved toxic compounds through standard nitrile gloves upon prolonged contact.
-
Collection: Use non-sparking tools to scoop the saturated absorbent into a solid hazardous waste container.
-
Decontamination: Wash the area with a mild detergent and water to remove any remaining solvent film, collecting all rinsate as hazardous waste.
Standard Operating Procedure (SOP) for Disposal
According to the[2] and the [3], this compound must be managed systematically to prevent environmental release.
Waste Segregation
The compound contains no halogens (fluorine, chlorine, bromine, iodine). Therefore, liquid waste containing this compound dissolved in organic solvents must be routed to Non-Halogenated Organic Waste . Mixing this with halogenated waste unnecessarily increases disposal costs and complicates the incineration process, as halogenated waste requires specialized scrubbing to prevent dioxin formation.
Final Destruction (Incineration)
The only approved method for the final disposal of complex pyrazole-urea derivatives is high-temperature chemical incineration . The incinerator must operate at temperatures exceeding 1,000 °C and be equipped with nitrogen oxide (NOx) scrubbers. This ensures the complete thermal degradation of the stable urea and pyrazole rings into harmless CO2 , H2O , and N2 gas.
Quantitative Waste Segregation Parameters
| Waste Stream | Typical Matrix | Chemical Compatibility | Segregation Requirement | Incineration Temp Requirement |
| Solid Compound | Pure Powder / Crystals | Glass, HDPE, PTFE | Store away from strong oxidizers | > 1,000 °C (NOx scrubbing) |
| Organic Liquid | DMSO, DMF, Methanol | Glass, PTFE | Non-Halogenated Organic Waste | > 1,000 °C (NOx scrubbing) |
| Aqueous Liquid | Water / Biological Buffer | Glass, HDPE | Do not mix with organics; compound will precipitate | Standard Aqueous Treatment |
| Consumables | Nitrile gloves, Pipette tips | N/A | Double-bagged Hazardous Solid Bin | Standard Solid Incineration |
Disposal Decision Workflow
The following logic tree dictates the operational flow for segregating and disposing of 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea based on its physical state at the time of disposal.
Workflow for the segregation and disposal of complex pyrazole-urea derivatives.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Available at:[Link]
-
US Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at:[Link]
Sources
A Senior Application Scientist's Guide to Handling 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
Foreword: As a novel compound, 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea lacks a specific, publicly available Safety Data Sheet (SDS). This guide is therefore constructed based on a comprehensive risk assessment of its core chemical moieties: the urea backbone, the biologically active pyrazole ring, and the diphenylmethyl group. The foundational principle of this document is precaution; any compound with unknown toxicological properties must be handled as if it were hazardous. This protocol is designed to provide a robust framework for ensuring operator safety and experimental integrity.
Hazard Identification and Risk Assessment
The primary risk associated with this compound, presumed to be a solid powder, stems from direct contact and inhalation. The urea functional group can cause skin and eye irritation upon contact.[1][2][3][4] Furthermore, pyrazole derivatives are a well-established class of pharmacologically active compounds, meaning systemic effects following absorption (either through skin contact or inhalation) cannot be discounted.[5][6] Therefore, a conservative approach is mandatory.
Table 1: Potential Hazard Profile and Exposure Routes
| Hazard Category | Potential Risk | Rationale & Primary Exposure Routes |
|---|---|---|
| Acute Toxicity | Unknown. Assumed to be harmful if inhaled, ingested, or in contact with skin. | The pyrazole moiety is a known pharmacophore with diverse biological activities.[5][7] Systemic effects are possible. Routes: Inhalation (dust), Skin Contact, Ingestion. |
| Skin Irritation | Probable Skin Irritant. | Urea-based compounds and pyrazole derivatives are frequently classified as skin irritants.[3][4] Route: Skin Contact. |
| Eye Irritation | Probable Serious Eye Irritant. | Particulate matter (dust) can cause mechanical irritation. The chemical properties of urea compounds suggest a high likelihood of causing serious eye irritation.[1] Route: Eye Contact. |
| Respiratory Hazard | Potential Respiratory Tract Irritant. | Inhalation of fine dust can cause irritation to the nose, throat, and respiratory system.[8] Route: Inhalation. |
| Chronic Toxicity | Unknown. | Data is unavailable. Some complex organic molecules can have long-term health effects. The precautionary principle requires minimizing chronic exposure. |
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between a researcher and a potential hazard. The primary method for exposure control should always be robust engineering solutions.
-
Chemical Fume Hood: All weighing, handling, and transfer of the solid compound must be conducted within a certified chemical fume hood. This contains airborne particulates and prevents inhalation.[9]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][11]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1][9][12]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks identified in Section 1. The selection of specific PPE is based on preventing the primary routes of exposure.
Table 2: Required PPE for Handling 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
| Body Area | Required PPE | Specifications and Rationale |
|---|---|---|
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles provide a seal around the eyes to protect against airborne dust.[1][9] A face shield must be worn over the goggles during any operation with a risk of splashing (e.g., dissolution) to provide a secondary layer of protection.[9] |
| Hands | Nitrile Gloves (Double-Gloved) | Nitrile gloves provide adequate protection against incidental contact with a wide range of organic compounds.[10] Double-gloving is mandated due to the unknown dermal toxicity and permeability; the outer glove is removed immediately after handling the compound, minimizing contamination of lab equipment. |
| Respiratory | NIOSH-approved N95 Respirator | Given the compound is a powder of unknown inhalation toxicity, an N95 respirator is the minimum requirement to protect against airborne particulates when working outside of a fume hood (not recommended) or during spill cleanup.[9][10] |
| Body | Fully-Buttoned Laboratory Coat | A lab coat protects skin and personal clothing from contamination.[9][10] It should be buttoned completely to provide maximum coverage. |
| Feet | Closed-toe Shoes | Protects feet from spills.[9] |
Procedural Guide: Safe Handling Workflow
Adherence to a strict, step-by-step procedure is critical for safety.
Step 1: Preparation
-
Ensure all necessary engineering controls (fume hood) are operational.
-
Clear the workspace of all non-essential items.
-
Assemble all required equipment (spatula, weigh boats, vials, etc.) inside the fume hood.
-
Don the required PPE in the correct sequence as outlined in the diagram below.
Step 2: Weighing and Handling
-
Perform all manipulations of the solid compound deep within the chemical fume hood.
-
Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as dropping or rapid movements.
-
If transferring to a solution, add the solvent to the solid slowly to prevent splashing.
Step 3: Post-Handling
-
Securely cap the primary container and any vessels containing the compound.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or isopropanol), collecting the rinse-ate as hazardous waste.
-
Wipe down the work surface inside the fume hood with a damp cloth, treating the cloth as contaminated waste.
-
Carefully doff PPE in the prescribed order to prevent self-contamination.
-
Wash hands thoroughly with soap and water after all work is complete.[10]
PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination. The principle is to remove the most contaminated items first.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Decontamination and Disposal Plan
All materials that come into contact with 1-(diphenylmethyl)-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea must be considered hazardous waste.
Decontamination:
-
Surfaces: Wipe the work area with a solvent-dampened towel.
-
Equipment: Reusable equipment should be rinsed thoroughly with a suitable solvent. This rinse-ate must be collected and disposed of as liquid hazardous waste.
Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams.[13]
-
Containerization: Use a designated, sealable, and clearly labeled hazardous waste container.[2][13] The label must read "Hazardous Waste" and identify the contents.
-
Collection:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable items should be placed directly into a designated solid hazardous waste bag or container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed liquid waste container.
-
-
Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[13]
Waste Management Decision Workflow
Caption: Decision workflow for proper segregation and disposal of waste.
References
- SAFETY DATA SHEET UREA Cod: FDS-BM-06-005-011. (2024). Azomures S.A. [URL: https://www.azomures.com/admin/images/uploads/files/FDS-BM-06-005-011_FDS_UREA_EN_V1.pdf]
- Personal protective equipment for handling Urea, 1-benzoyl-3-(4-chlorophenyl)-2-thio-. (n.d.). Benchchem. [URL: https://www.benchchem.com/product/BCHM00398/safety]
- Personal protective equipment for handling Urea, (p-hydroxyphenethyl)-. (n.d.). Benchchem. [URL: https://www.benchchem.com/product/BCHM02484/safety]
- Urea - SAFETY DATA SHEET. (2023). labchem.com. [URL: https://www.labchem.com/tools/msds/msds/LC26600.pdf]
- Safety Data Sheet – Urea. (2025). Morton Smith-Dawe. [URL: https://www.msd.net.nz/wp-content/uploads/2023/08/Urea-SDS.pdf]
- A Comprehensive Guide to the Proper Disposal of Urea Oxalate. (n.d.). Benchchem. [URL: https://www.benchchem.com/product/BCHM02857/safety]
- UREA (UREA). (2016). Swancorp. [URL: https://www.swancorp.com.au/wp-content/uploads/2017/02/Urea-SDS-Swancorp-Dec-2016.pdf]
- Standard Operating Procedure for Urea. (n.d.). Washington State University. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/08/Urea.pdf]
- Urea - SAFETY DATA SHEET. (2010). gfschemicals.com. [URL: https://gfschemicals.com/msds/822]
- SAFETY DATA SHEET - 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. (2023). Fisher Scientific. [URL: https://www.fishersci.com/sds/AC429650000]
- Safety Data Sheet(SDS) - UREA. (2025). TNS Co., Ltd. [URL: https://www.tns-th.com/images/stories/product/sds/UREA_TNS_2025_ENG.pdf]
- SAFETY DATA SHEET - Urea. (2023). Fisher Scientific. [URL: https://www.fishersci.co.uk/gb/en/sds-landing-page.html?downloadURL=https%3A%2F%2Fassets.fishersci.com%2FTFS-Assets%2FLSJ%2FSafety-Data-Sheets%2F2023%2F09%2F21%2FU_450_FSUU0450.pdf]
- Safety Data Sheet - 1,3-Diphenylurea. (2025). Cayman Chemical. [URL: https://www.caymanchem.com/msdss/31323m.pdf]
- SAFETY DATA SHEET - 5-Amino-3-methyl-1-phenylpyrazole. (2016). Spectrum Chemical. [URL: https://www.spectrumchemical.com/MSDS/A1486.pdf]
- SAFETY DATA SHEET - 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. (2025). TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/C3559_EG_EN.pdf]
- Urea - Safety data sheet. (n.d.). Achema. [URL: https://www.achema.lt/wp-content/uploads/2022/08/UREA-UREA-EN.pdf]
- Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [URL: https://jchr.org/api/v1/journals/jchr/archives/731/articles/32414/submission/original/32414-1-1-20240409.pdf]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273295/]
- Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355799/]
- 1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea. (n.d.). MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/cbi/com448659461]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [URL: https://www.mdpi.com/2624-781X/4/3/29]
- Urea (Granular, Pilled Micro-Prilled) Safety Data Sheet. (2023). Gavilon. [URL: https://www.gavilon.com/wp-content/uploads/2023/04/Urea-Granular-Pilled-Micro-Prilled.pdf]
Sources
- 1. mortonsmith-dawe.co.nz [mortonsmith-dawe.co.nz]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. jchr.org [jchr.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. storwukentico03pd.blob.core.windows.net [storwukentico03pd.blob.core.windows.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
